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  • Product: Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride
  • CAS: 1822446-57-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a continuous...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality offers a rigid and defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The 2-azaspiro[4.4]nonane core, a fusion of a pyrrolidine and a cyclopentane ring, is a valuable structural motif that provides conformational restraint, a key attribute in the design of potent and selective ligands.[2] This guide focuses on a specific derivative, Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride, a compound of interest for the synthesis of novel therapeutic agents. As a proline analogue, it holds potential for incorporation into a variety of molecular frameworks.[3]

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide will also leverage data from closely related analogues to provide validated synthetic and analytical protocols, with a clear discussion of their applicability and potential need for adaptation.

Chemical Structure and Stereochemistry

The chemical structure of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is characterized by a spirocyclic core with a methyl ester at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and formulation.

The spirocyclic nature of the molecule introduces a chiral center at the spiroatom (C5) and another at the C3 position of the pyrrolidine ring. This results in the potential for multiple stereoisomers. The specific stereochemistry of the molecule is critical as it will dictate its interaction with chiral biological targets. For the purpose of this guide, we will consider the racemic form, though it is important for researchers to be aware of the potential to synthesize and isolate specific enantiomers or diastereomers.

Caption: Generalized workflow for the synthesis of spirocyclic proline analogs.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a plausible route for the synthesis of the target compound, based on established methodologies for similar spirocyclic systems. [4][5] Step 1: Synthesis of the Spirocyclic Amine Core

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable proline derivative (e.g., a protected 3,4-dehydroproline methyl ester) in an appropriate solvent such as toluene.

  • Reagent Addition: Add a cyclopentane-containing building block (e.g., a cyclopentane-1,3-dione derivative) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate a domino reaction involving a Michael addition and subsequent intramolecular cyclization.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the spirocyclic core.

Step 2: Esterification and Salt Formation

  • Esterification: Dissolve the purified spirocyclic amine in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux to facilitate esterification.

  • Salt Formation: After completion of the esterification, cool the reaction mixture and carefully add a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to obtain Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride, both ¹H and ¹³C NMR spectra would be required.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and a series of multiplets for the protons on the pyrrolidine and cyclopentane rings. The chemical shifts and coupling constants of these signals would provide valuable information about the connectivity and stereochemistry of the molecule. [6]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester (around 170-175 ppm), the spiro carbon, and the carbons of the two rings. [6]Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. [7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For Methyl 2-azaspiro[4.4]nonane-3-carboxylate, the protonated molecule [M+H]⁺ would be observed in positive ion mode. [8]* Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to study the fragmentation of the parent ion. The fragmentation pattern would likely involve cleavage of the ester group and fragmentation of the spirocyclic ring system, providing further structural confirmation. [8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride would include:

  • N-H stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of the ammonium salt.

  • C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group. [9]* C-O stretch: An absorption band in the region of 1000-1300 cm⁻¹.

  • C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹. [10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for separating stereoisomers.

  • Reversed-Phase HPLC (RP-HPLC): A C18 column with a mobile phase consisting of a mixture of water (with an acidic modifier like trifluoroacetic acid) and acetonitrile or methanol is typically used for purity analysis. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm). [11]* Chiral HPLC: To separate and quantify the enantiomers or diastereomers, a chiral stationary phase is required. The choice of the chiral column and mobile phase would need to be optimized for the specific compound.

Caption: A typical analytical workflow for the characterization of the target compound.

Conclusion and Future Directions

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a promising building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. Its spirocyclic proline-like structure offers a rigid scaffold that can be further functionalized to explore a wide range of chemical space. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic and analytical methodologies based on closely related analogues.

For researchers and drug development professionals, the synthesis and characterization of specific stereoisomers of this compound would be a critical next step to fully evaluate its potential. Further studies to determine its biological activity in various assays would also be of significant interest. The protocols and information presented herein provide a solid foundation for initiating such research endeavors.

References

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  • Cheng, W. C., et al. (2002). Stereoselective synthesis of unnatural spiroisoxazolinoproline-based amino acids and derivatives. The Journal of Organic Chemistry, 67(16), 5673–5677.
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  • Grigor'ev, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 5993.
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Sources

Exploratory

The Constrained World of Spirocyclic Peptides: A Technical Guide to the Conformational Rigidity of Methyl 2-azaspiro[4.4]nonane-3-carboxylate in Peptidomimetic Design

Introduction: The Quest for Peptide Stability and Bioactivity Peptides are at the forefront of therapeutic innovation, offering high specificity and potency in interacting with biological targets. However, their clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Peptide Stability and Bioactivity

Peptides are at the forefront of therapeutic innovation, offering high specificity and potency in interacting with biological targets. However, their clinical utility is often hampered by inherent limitations such as low metabolic stability and poor bioavailability.[1] A primary reason for these shortcomings is the conformational flexibility of the peptide backbone, which makes them susceptible to proteolytic degradation. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising solution to these challenges.[1][2] A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids to pre-organize the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and stability.[3] Among these, spirocyclic amino acids, which feature two rings sharing a single atom, have emerged as powerful tools for introducing rigid, three-dimensional scaffolds into peptide chains.[4] This guide provides an in-depth technical exploration of Methyl 2-azaspiro[4.4]nonane-3-carboxylate, a spirocyclic proline analogue, and its application in the design of next-generation peptidomimetics.

The 2-Azaspiro[4.4]nonane Scaffold: A Rigid Proline Mimic

The 2-azaspiro[4.4]nonane framework consists of a pyrrolidine ring fused to a cyclopentane ring at the carbon atom adjacent to the nitrogen.[5] This rigid bicyclic system offers a unique three-dimensional architecture that can significantly constrain the conformational freedom of a peptide backbone.[5] When functionalized with a carboxyl group at the 3-position, as in Methyl 2-azaspiro[4.4]nonane-3-carboxylate, it serves as a conformationally restricted analogue of proline, a critical amino acid for inducing turns and specific secondary structures in peptides.[6][7] The spirocyclic nature of this scaffold locks the puckering of the pyrrolidine ring, which in turn restricts the accessible values of the peptide backbone dihedral angles (phi, ψ), thereby pre-disposing the peptide to adopt a specific conformation.[3]

Synthesis of the Core Scaffold

The synthesis of the 2-azaspiro[4.4]nonane core can be achieved through various strategies, with a common approach being the phosphine-catalyzed [3+2] cycloaddition reaction to form 2-azaspiro[4.4]nonan-1-ones.[5] For the synthesis of the 3-carboxylate derivative, a plausible route involves the condensation of cyclopentanone with a suitable derivative of tartaric acid to form a dioxaspiro[4.4]nonane intermediate, which can then be converted to the desired 2-azaspiro[4.4]nonane-3-carboxylic acid through a series of established chemical transformations.[8]

G cluster_synthesis Proposed Synthetic Pathway Cyclopentanone Cyclopentanone Dioxaspiro_intermediate Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate Cyclopentanone->Dioxaspiro_intermediate p-TsOH, Toluene, reflux Diethyl L-tartrate Diethyl L-tartrate Diethyl L-tartrate->Dioxaspiro_intermediate Hydrolysis Hydrolysis Dioxaspiro_intermediate->Hydrolysis LiOH, THF/MeOH/H2O Dicarboxylic_acid 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid Hydrolysis->Dicarboxylic_acid Ring_opening_amination Ring Opening & Amination Dicarboxylic_acid->Ring_opening_amination Multi-step conversion Azaspiro_acid (S)-2-Boc-2-azaspiro[4.4]nonane-3-carboxylic acid Ring_opening_amination->Azaspiro_acid Esterification Esterification (MeOH, H+) Azaspiro_acid->Esterification Final_product Methyl (S)-2-Boc-2-azaspiro[4.4]nonane-3-carboxylate Esterification->Final_product

Caption: Proposed synthetic workflow for Methyl 2-azaspiro[4.4]nonane-3-carboxylate.

Conformational Rigidity: A Deeper Dive

The key to the utility of Methyl 2-azaspiro[4.4]nonane-3-carboxylate in peptidomimetic design lies in its conformational rigidity. The spirocyclic nature of the molecule significantly restricts the puckering of both the cyclopentane and pyrrolidine rings. The cyclopentane ring typically adopts an envelope or a twist conformation.[9] The pyrrolidine ring conformation is also constrained, which directly impacts the peptide backbone's dihedral angles when this amino acid analogue is incorporated into a peptide chain.

The conformational preferences can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the through-space proximity of protons, providing crucial information about the molecule's conformation in solution. The analysis of coupling constants (J-values) can further refine the understanding of dihedral angles.

Computational Modeling

Quantum mechanics calculations can be employed to determine the relative energies of different conformers and to map the potential energy surface of the molecule.[10] This allows for the identification of the most stable conformations and the energy barriers between them. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different solvent environments.

Parameter Proline Methyl 2-azaspiro[4.4]nonane-3-carboxylate (Expected)
Pyrrolidine Ring Pucker Endo and Exo puckers are possible and interconvert.The spiro fusion significantly restricts ring puckering, favoring a more defined conformation.
Backbone Dihedral Angle (Φ) Typically restricted to -60° to -75°.Expected to have a similarly restricted Φ angle, but with a narrower range of allowed values.
Backbone Dihedral Angle (Ψ) A wider range of Ψ angles is accessible.The spirocyclic constraint is expected to limit the accessible Ψ angles, promoting specific turn structures.
Cis/Trans Isomerization The X-Pro bond can exist in both cis and trans conformations.The steric bulk of the spirocyclic system may influence the cis/trans equilibrium, potentially favoring one isomer.

Table 1. Comparison of Conformational Properties of Proline and the Spirocyclic Analogue.

G cluster_conformational_analysis Conformational Analysis Workflow Synthesis Synthesis of Methyl 2-azaspiro[4.4]nonane-3-carboxylate NMR_Spectroscopy NMR Spectroscopy (1D & 2D NOESY, COSY) Synthesis->NMR_Spectroscopy Computational_Modeling Computational Modeling (DFT, Molecular Dynamics) Synthesis->Computational_Modeling Data_Integration Data Integration and Analysis NMR_Spectroscopy->Data_Integration Experimental Constraints Computational_Modeling->Data_Integration Theoretical Models Conformational_Model 3D Conformational Model Data_Integration->Conformational_Model

Caption: Workflow for the conformational analysis of the spirocyclic amino acid.

Application in Peptidomimetic Design

The conformationally constrained nature of Methyl 2-azaspiro[4.4]nonane-3-carboxylate makes it an excellent building block for designing peptidomimetics with predefined secondary structures, such as β-turns.[6] The rigid scaffold can serve as a template to orient the side chains of neighboring amino acids in a spatially defined manner, which is crucial for molecular recognition and biological activity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Methyl 2-azaspiro[4.4]nonane-3-carboxylate, after appropriate N-protection (e.g., with Fmoc), can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Fmoc-Azaspiro-AA-OH (e.g., with HATU/DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection

Caption: General cycle for incorporating the spirocyclic amino acid in SPPS.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid

This protocol is adapted from analogous syntheses of spirocyclic compounds.

  • Step 1: Synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate.

    • To a solution of diethyl L-tartrate in toluene, add cyclopentanone and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • After completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.[8]

  • Step 2: Hydrolysis to the dicarboxylic acid.

    • Dissolve the diethyl ester from Step 1 in a mixture of THF, methanol, and 2 M aqueous LiOH.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Wash the aqueous layer with diethyl ether and then acidify with 2 M HCl to pH ~1.

    • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate to yield the dicarboxylic acid.[8]

  • Step 3: Conversion to the target amino acid.

    • This multi-step conversion involves selective reduction, ring-opening, amination, and protection, following established procedures for the synthesis of proline analogs from chiral precursors.

Protocol 2: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified Methyl 2-azaspiro[4.4]nonane-3-carboxylate derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR: Acquire 1H and 13C NMR spectra to confirm the structure and purity.

  • 2D NMR:

    • COSY: To establish proton-proton scalar coupling networks.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations.

    • NOESY/ROESY: Acquire spectra with varying mixing times to identify through-space proton-proton correlations, which are indicative of spatial proximity and are crucial for determining the 3D structure.

  • Data Analysis: Integrate NOE cross-peak volumes and use them as distance restraints in molecular modeling. Analyze J-coupling constants to determine dihedral angles.

Protocol 3: Computational Conformational Search
  • Structure Building: Build the 3D structure of Methyl 2-azaspiro[4.4]nonane-3-carboxylate using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

  • Quantum Mechanics Optimization: Optimize the geometry of the identified low-energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data for validation.

Conclusion and Future Outlook

Methyl 2-azaspiro[4.4]nonane-3-carboxylate represents a valuable, conformationally rigid building block for peptidomimetic design. Its spirocyclic nature offers a robust strategy for pre-organizing peptide backbones into specific conformations, potentially leading to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties. While detailed experimental and computational studies on this specific molecule are still emerging, the foundational principles of spirocyclic chemistry and peptidomimetic design strongly support its potential. Future research should focus on the detailed conformational analysis of peptides incorporating this scaffold and the exploration of its utility in targeting a wide range of protein-protein interactions and other biological targets.

References

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  • S. Das and K. M. Merz, Jr., “Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges,” Chem. Rev., vol. 125, no. 19, pp. 9256–9295, 2025. [Online]. Available: [Link]

  • R. A. H. and S. S., “Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery,” Research & Reviews: Journal of Medicinal and Organic Chemistry, vol. 11, no. 1, 2024. [Online]. Available: [Link]

Sources

Foundational

Mechanism of action for spirocyclic proline analogs in medicinal chemistry

Engineering Conformational Rigidity: The Mechanism of Action and Application of Spirocyclic Proline Analogs in Medicinal Chemistry Abstract The transition from planar, sp2-hybridized molecules to structurally complex, sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Rigidity: The Mechanism of Action and Application of Spirocyclic Proline Analogs in Medicinal Chemistry

Abstract

The transition from planar, sp2-hybridized molecules to structurally complex, sp3-enriched architectures represents a paradigm shift in modern drug discovery. This technical guide explores the mechanistic rationale behind incorporating spirocyclic proline analogs into medicinal chemistry pipelines. By examining thermodynamic binding principles, structural complementarity, and validated synthetic methodologies, we provide a comprehensive framework for researchers leveraging spirocyclization to optimize pharmacokinetic and pharmacodynamic profiles.

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat, aromatic scaffolds due to their synthetic accessibility. However, the "escape from flatland" paradigm emphasizes that increasing the three-dimensionality (sp3 character) of a molecule enhances receptor-ligand complementarity and improves physicochemical properties such as aqueous solubility[1].

Among unusual amino acids, proline is a privileged scaffold due to its conformationally restricted pyrrolidine ring[1]. Introducing a spiro-linkage to the proline core creates an out-of-plane carcass that further rigidifies the molecule, projecting functional groups in well-defined vectors across all three dimensions[2]. This rigidification is not merely structural; it fundamentally alters the thermodynamics of target engagement.

Core Mechanism of Action: Thermodynamic and Structural Basis

The mechanism of action for spirocyclic proline analogs is rooted in thermodynamics and precise spatial geometry.

Entropic Pre-organization: Highly flexible linear molecules can adopt numerous conformations in solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy ( ). Spirocyclization restricts the pyrrolidine ring pucker and limits the number of rotatable bonds[3]. By biasing the molecule toward its bioactive conformation before it enters the binding pocket, the entropic cost of binding is drastically reduced, leading to a net increase in binding affinity ( )[3].

Enhanced Receptor-Ligand Complementarity: Spirocyclic scaffolds project functionalities into specific hydrophobic or polar pockets that flat molecules cannot reach. The three-dimensional geometry allows for unique van der Waals contacts and hydrogen bonding interactions with invariant catalytic residues, which is critical for overcoming target resistance mutations[3].

G cluster_0 Linear Precursor cluster_1 Spirocyclic Proline Analog A Flexible P2 Residue B High Entropic Penalty (ΔS) A->B C Weak Target Affinity B->C D Spiro-fused Scaffold E Pre-organized Conformation D->E F Low Entropic Penalty (ΔS) E->F G Enhanced Target Affinity F->G

Thermodynamic rationale for spirocyclization in drug design.

Case Studies in Target Inhibition

HCV NS3/4A Protease Inhibitors (e.g., MK-8831)

The development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors perfectly illustrates the power of spirocyclic prolines. Early linear molecules were reasonably good inhibitors but suffered from conformational flexibility[2]. Molecular modeling revealed that spirocyclization of a quinoline moiety onto the P2 proline ring could establish highly favorable van der Waals contacts with Histidine 57 (H57), an invariant catalytic residue in the protease[3]. This rigidification improved overall potency by approximately 80-fold and provided robust coverage against highly resistant mutant variants (e.g., A156T, D168Y), ultimately leading to the discovery of the clinical candidate MK-8831[3].

Angiotensin-Converting Enzyme (ACE) Inhibitors (Spirapril)

The ACE inhibitor lisinopril effectively occupies the S1 hydrophobic pocket of the ACE enzyme[2]. However, Sandoz scientists discovered that installing a spirocyclic proline core—specifically a spirothioketal—allowed the molecule to extend deeper into the adjacent S2' pocket[4]. This extensive binding network resulted in spirapril exhibiting an 80-fold increase in in vitro inhibition compared to lisinopril, translating to a 3.5-fold increase in in vivo efficacy in animal models[4].

Quantitative Data Summary
Compound / Scaffold TypeTargetStructural ModificationIn Vitro Potency GainKey Clinical/Mechanistic Benefit
Spirapril (vs. Lisinopril)ACESpirothioketal proline core~80-fold increaseDeeper S2' pocket penetration; 3.5x in vivo efficacy[2][4]
MK-8831 Precursor (vs. Linear P2)HCV NS3/4ASpirocyclization of quinoline at P2~80-fold increase (GT 1b, 3a)Overcomes A156T/D168Y resistance mutations[3]

Experimental Protocols: Synthesis and Validation

To harness these scaffolds, medicinal chemists require robust, scalable synthetic routes and rigorous validation assays. The following self-validating protocols detail the multigram synthesis of a 3,3-spirocyclic- -proline and its subsequent enzymatic evaluation.

Protocol 1: Multigram Synthesis of 3,3-Spiro- -proline via 1,3-Dipolar Cycloaddition

Causality: 1,3-dipolar cycloaddition is selected because it enables the simultaneous, one-step construction of the spiro framework and the introduction of the carboxyl function, maximizing atom economy and stereocontrol[1][5].

  • Dipolarophile Preparation: Begin with a commercially available cyclic ketone (e.g., cyclopentanone). Convert it to an exocyclic alkene (dipolarophile) via a Wittig reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide in THF at 0°C.

  • Ylide Generation: Generate an azomethine ylide in situ from an -amino acid ester (e.g., glycine methyl ester hydrochloride) using a metal catalyst (e.g., AgOAc) and a mild base (triethylamine) in toluene.

  • Cycloaddition: Slowly add the exocyclic alkene to the ylide solution at room temperature. Stir for 12 hours. The metal-supported 1,3-dipolar cycloaddition will yield the spirocyclic core (typically 40-99% yield)[5].

  • Deprotection & Isolation: Perform chemoselective hydrolysis of the ester using LiOH in THF/H2O to yield the free carboxylic acid. Protect the pyrrolidine nitrogen using Boc-anhydride to afford the N-Boc-protected spirocyclic -proline building block[5]. Self-Validation Checkpoint: Confirm the formation of the spiro-quaternary center via C NMR (characteristic quaternary carbon signal at ~50-65 ppm) and utilize 2D NOESY to confirm relative stereochemistry before proceeding to biological assays.

Protocol 2: FRET-Based Enzymatic Assay Validation

Causality: A Förster Resonance Energy Transfer (FRET) assay is utilized because it provides real-time, continuous kinetic data for protease cleavage, allowing for precise calculation of and values while accounting for the slow-binding kinetics often observed with rigidified analogs.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% CHAPS). Dilute the target enzyme (e.g., recombinant HCV NS3/4A protease) to a final concentration of 0.5 nM.

  • Compound Plating: Serially dilute the synthesized spirocyclic proline analog in DMSO. Transfer 1 L of each dilution to a 384-well black microplate.

  • Control Establishment (Self-Validation):

    • Positive Control: 1 L of a known potent inhibitor (e.g., telaprevir) to validate enzyme viability and assay sensitivity.

    • Negative Control: 1 L of pure DMSO (vehicle) to establish baseline maximum enzyme activity.

    • Blank: Buffer without enzyme to account for background substrate auto-fluorescence.

  • Incubation & Reading: Add 40 L of the enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration (crucial for rigidified analogs). Add 10 L of the FRET substrate (e.g., RET S1). Read fluorescence continuously for 30 minutes (Ex: 340 nm, Em: 490 nm).

  • Data Analysis: Calculate initial velocities from the linear portion of the progress curves and fit the dose-response data using a four-parameter logistic equation to determine the .

Workflow A Cyclic Ketone Precursor B Exocyclic Alkene (Dipolarophile) A->B D 1,3-Dipolar Cycloaddition B->D C Azomethine Ylide Generation C->D E Spirocyclic α-Proline Core D->E F FRET-Based Validation Assay E->F

Experimental workflow for the synthesis and validation of spirocyclic prolines.

Conclusion

The integration of spirocyclic proline analogs into medicinal chemistry represents a sophisticated application of thermodynamic principles to drug design. By pre-organizing molecular architectures to match target binding sites, these sp3-enriched scaffolds drastically reduce entropic penalties and unlock new vectors for receptor interactions. As synthetic methodologies like 1,3-dipolar cycloaddition become more scalable and efficient, the routine incorporation of spirocycles will continue to drive the discovery of next-generation, highly selective therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Using Spirocyclic Amino Acids

Introduction: The Confluence of Rigidity and Flexibility in Modern Peptide Drug Discovery Macrocyclic peptides have emerged as a compelling class of therapeutics, occupying a unique chemical space between small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Confluence of Rigidity and Flexibility in Modern Peptide Drug Discovery

Macrocyclic peptides have emerged as a compelling class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1][2] Their constrained cyclic architecture offers several advantages over linear counterparts, including enhanced proteolytic stability, improved receptor selectivity, and potentially increased cell permeability.[1][3] The quest for novel peptide-based drugs has driven the exploration of innovative strategies to fine-tune their three-dimensional structure and, consequently, their biological activity. A particularly promising approach involves the incorporation of conformationally rigid building blocks, such as spirocyclic amino acids, into the peptide backbone.

Spirocycles, characterized by two rings sharing a single atom, introduce a significant degree of three-dimensional complexity and conformational pre-organization.[4][5] When integrated into a peptide sequence, these unique amino acids can act as potent turn-inducers, guiding the peptide into a specific bioactive conformation and reducing the entropic penalty upon binding to its target.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of macrocyclic peptides containing spirocyclic amino acids, from the preparation of the spirocyclic monomer to the final cyclization and purification of the macrocycle.

Scientific Principles and Strategic Considerations

The successful synthesis of a spirocyclic amino acid-containing macrocyclic peptide hinges on a series of strategic decisions, from the design of the spirocyclic monomer to the choice of cyclization strategy.

The Role of Spirocyclic Amino Acids in Conformational Control

The defining feature of a spirocyclic amino acid is the quaternary spiro-carbon, which imparts significant rigidity to the local peptide backbone.[4] This rigidity can be exploited to:

  • Induce and Stabilize Secondary Structures: By restricting the available dihedral angles, spirocyclic residues can promote the formation of well-defined secondary structures, such as β-turns or helical motifs.[6]

  • Enhance Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is reduced, potentially leading to higher affinity for the biological target.[7]

  • Improve Metabolic Stability: The sterically hindered nature of the spirocyclic core can shield adjacent peptide bonds from enzymatic degradation.[3]

The choice of the spirocyclic ring system (e.g., spiropiperidine, spiro-pyrrolidine) and its stereochemistry will dictate the specific conformational constraints imposed on the peptide.[5]

Solid-Phase Peptide Synthesis (SPPS) as the Core Methodology

The linear peptide precursor incorporating the spirocyclic amino acid is most efficiently assembled using Solid-Phase Peptide Synthesis (SPPS).[8][9] The Fmoc/tBu strategy is commonly employed due to its milder deprotection conditions compared to the Boc/Bzl strategy.[8] Key considerations for SPPS include:

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality of the final cleaved peptide. For head-to-tail cyclization, a resin that allows for cleavage of the fully protected peptide is often preferred.

  • Coupling Reagents: Sterically hindered amino acids, including many spirocyclic variants, may require more potent coupling reagents to ensure efficient amide bond formation. Reagents such as HCTU, HATU, or COMU are often employed.

  • Monitoring of Coupling Reactions: The ninhydrin test is a reliable method for monitoring the completion of coupling reactions.[10]

Macrocyclization Strategies: Closing the Ring

The final and often most challenging step is the macrocyclization of the linear peptide precursor.[1][11] The choice of cyclization strategy is dictated by the desired linkage (e.g., amide, thioether, triazole) and the amino acid side chains present in the peptide sequence.

  • Head-to-Tail Lactamization: This is the most common method, forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[11][12] This reaction is typically performed in solution under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

  • Side Chain-to-Side Chain Cyclization: This approach offers greater flexibility in peptide design and can be achieved through various chemistries, including lactam formation between acidic and basic side chains (e.g., Asp/Glu and Lys/Orn), ring-closing metathesis (RCM) between two alkene-bearing side chains, or "click chemistry" between an azide and an alkyne.[13][14]

  • Side Chain-to-Terminus Cyclization: This involves forming a bond between an amino acid side chain and either the N- or C-terminus of the peptide.[15]

The success of the cyclization reaction is highly dependent on the sequence of the linear peptide. The presence of turn-inducing elements, such as the spirocyclic amino acid itself or residues like proline or D-amino acids, can pre-organize the peptide into a conformation amenable to cyclization.[11][16]

Experimental Workflow Overview

The overall process for synthesizing a macrocyclic peptide containing a spirocyclic amino acid can be broken down into four key stages.

Workflow A Stage 1: Synthesis of Fmoc-Protected Spirocyclic Amino Acid B Stage 2: Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor A->B Incorporate Monomer C Stage 3: Cleavage of Peptide from Resin B->C Assemble Sequence D Stage 4: Solution-Phase Macrocyclization C->D Deprotect & Activate E Final Product: Purified Macrocyclic Peptide D->E Purify by HPLC

Caption: Overall workflow for the synthesis of spirocyclic amino acid-containing macrocyclic peptides.

Detailed Protocols

This section provides a representative, step-by-step protocol for the synthesis of a macrocyclic peptide incorporating a generic Fmoc-protected spirocyclic amino acid, followed by head-to-tail lactamization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

This protocol assumes the use of a manual or automated peptide synthesizer and standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including the custom-synthesized Fmoc-spirocyclic amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, anhydrous, cold

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HBTU (or equivalent, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the resin loading). Allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. For the sterically hindered spirocyclic amino acid, a longer coupling time (e.g., 4-6 hours or double coupling) may be necessary.

    • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.[10] A yellow solution indicates a complete reaction, while a blue/purple solution indicates an incomplete reaction, requiring a second coupling.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.

Protocol 2: Cleavage of the Linear Peptide from the Resin

Procedure:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Solution-Phase Head-to-Tail Macrocyclization

Procedure:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1.0 mM. This high dilution is critical to minimize intermolecular reactions.[11]

  • Add a coupling reagent such as DPPA (diphenylphosphoryl azide) or HATU (1.5-2.0 equivalents) and a base like DIPEA or sodium bicarbonate (3-4 equivalents) to the peptide solution.

  • Stir the reaction at room temperature and monitor its progress using LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench it by adding a small amount of water.

  • Remove the DMF under high vacuum.

  • Purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white, fluffy powder.

Data Presentation and Characterization

The identity and purity of the synthesized macrocyclic peptide should be confirmed by analytical techniques.

Analytical Technique Purpose Expected Outcome
Analytical RP-HPLC Assess purityA single major peak, ideally >95% purity.
Mass Spectrometry (LC-MS) Confirm identityThe observed mass should match the calculated molecular weight of the desired cyclic peptide.
NMR Spectroscopy Structural ElucidationProvides information on the 3D conformation of the peptide in solution.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Incomplete Coupling of Spirocyclic Amino Acid Steric hindrance of the spirocyclic monomer.Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time or perform a double coupling. Increase the temperature slightly (e.g., to 40 °C).
Low Cyclization Yield Unfavorable peptide conformation; intermolecular oligomerization.Ensure high dilution conditions (<1 mM). Introduce turn-inducing residues (e.g., Pro, D-amino acids) near the cyclization site.[11][16] Experiment with different coupling reagents and solvents.
Epimerization during Cyclization Racemization of the C-terminal amino acid.Use coupling reagents known to suppress epimerization (e.g., COMU). Perform the cyclization at a lower temperature.
Peptide Aggregation during SPPS Formation of secondary structures on the resin.Use a chaotropic agent like LiCl in the DMF.[17] Incorporate pseudoproline dipeptides or use a PEG-based resin.[9]

Conclusion

The incorporation of spirocyclic amino acids represents a powerful strategy for the design and synthesis of conformationally constrained macrocyclic peptides. By leveraging the principles of solid-phase peptide synthesis and carefully optimizing the macrocyclization step, researchers can access novel peptide architectures with potentially superior therapeutic properties. The protocols and guidelines presented in this application note provide a robust framework for the successful synthesis and characterization of these complex and promising molecules.

References

  • Template-constrained macrocyclic peptides prepared from native, unprotected precursors. PNAS. Available at: [Link]

  • Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains. The Journal of Organic Chemistry. Available at: [Link]

  • Biocompatible strategies for peptide macrocyclisation. National Institutes of Health (PMC). Available at: [Link]

  • Contemporary strategies for peptide macrocyclization. Nature Reviews Chemistry. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health (PMC). Available at: [Link]

  • Macrocyclic Peptides Synthesis. Synpeptide. Available at: [Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. Available at: [Link]

  • Synthesis of Spiroligomer-Containing Macrocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Solid-phase peptide synthesis. Royal Society of Chemistry. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. SpiroChem. Available at: [Link]

  • Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. National Institutes of Health (PMC). Available at: [Link]

  • Biosynthetic Strategies for Macrocyclic Peptides. MDPI. Available at: [Link]

  • Ribosomal Synthesis of Macrocyclic Peptides in Vitro and in Vivo Mediated by Genetically Encoded Aminothiol Unnatural Amino Acid. University of Rochester. Available at: [Link]

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Modeling of peptides containing D-amino acids: Implications on cyclization. ScienceDirect. Available at: [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. PubMed. Available at: [Link]

  • Controversy of Peptide Cyclization from Tripeptide. MDPI. Available at: [Link]

  • Solid‐Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. Available at: [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. PubMed. Available at: [Link]

  • Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. Available at: [Link]

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Application

Application Note: 2-Azaspiro[4.4]nonane-3-carboxylate as a Privileged Scaffold in Combinatorial Library Synthesis

Executive Summary & Scientific Rationale The transition from planar, sp²-rich molecules to complex, sp³-rich architectures—often referred to as "escaping from flatland"—is a defining paradigm in modern drug discovery. Wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from planar, sp²-rich molecules to complex, sp³-rich architectures—often referred to as "escaping from flatland"—is a defining paradigm in modern drug discovery. Within this context, spirocyclic proline analogs like 2-azaspiro[4.4]nonane-3-carboxylate have emerged as highly valuable building blocks[1].

Unlike standard L-proline, which exhibits significant conformational flexibility and cis/trans isomerization, the spiro[4.4]nonane system imposes severe steric constraints. This rigidification forces the resulting peptidomimetic or small molecule into well-defined 3D geometries (such as Type II β -turns), enabling the precise positioning of functional groups within complex enzyme active sites[2]. This strategy has been pivotal in designing high-affinity inhibitors for challenging targets, including HCV NS5A and SARS-CoV-2 Mpro[3]. Furthermore, integrating this bulky, lipophilic scaffold into combinatorial libraries significantly enhances the proteolytic stability and membrane permeability of the resulting hits[4],[5].

This application note provides a comprehensive, self-validating framework for integrating 2-azaspiro[4.4]nonane-3-carboxylate into solid-phase and solution-phase combinatorial workflows.

Combinatorial Workflow & Logical Architecture

To maximize the chemical space explored, 2-azaspiro[4.4]nonane-3-carboxylate is utilized as a bifunctional core. The secondary amine serves as a vector for N-terminal diversification (acylation, sulfonylation, or reductive amination), while the carboxylic acid is utilized for C-terminal extension (amide bond formation or multicomponent Ugi reactions).

G A 2-azaspiro[4.4]nonane-3-carboxylate (Core Scaffold) B N-Terminal Diversification (Acylation / Sulfonylation) A->B C C-Terminal Coupling (SPPS / Ugi Reaction) A->C D Combinatorial Library (Rigid Peptidomimetics) B->D C->D E High-Throughput Screening (Target Affinity & ADME) D->E

Fig 1: Combinatorial workflow for 2-azaspiro[4.4]nonane-3-carboxylate library synthesis.

Comparative Physicochemical Profiling

Understanding the physical differences between standard proline and the spirocyclic analog is critical for predicting library behavior and optimizing synthetic protocols.

PropertyStandard L-Proline2-azaspiro[4.4]nonane-3-carboxylateImpact on Library Design
Conformational State Flexible (Multiple rotamers)Highly RestrictedEnforces rigid 3D pharmacophore presentation
sp³ Fraction (Fsp³) 1.01.0 (Increased bulk)Enhances target specificity; reduces off-target binding
Lipophilicity (LogP) LowModerate to HighImproves membrane permeability of library hits
Steric Hindrance LowVery HighMandates highly reactive coupling agents (e.g., HATU)
Proteolytic Stability ModerateExceptionalGenerates highly stable peptidomimetic leads

Validated Experimental Protocols

The spiro-fusion adjacent to the secondary amine and carboxylic acid creates a highly sterically hindered environment. Standard peptide synthesis protocols will result in truncated sequences or epimerization. The following protocols are engineered to overcome these thermodynamic and kinetic barriers.

Protocol A: Fmoc-Protection of 2-azaspiro[4.4]nonane-3-carboxylate

To utilize the scaffold in Solid-Phase Peptide Synthesis (SPPS), it must first be N-protected. Standard Fmoc-OSu in aqueous conditions often fails due to the hydrophobicity and steric shielding of the spiro amine.

Causality & Design Choice: We utilize anhydrous conditions with Fmoc-Cl and N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). The higher electrophilicity of Fmoc-Cl overcomes the steric bulk, driving the nucleophilic attack to completion.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 2-azaspiro[4.4]nonane-3-carboxylate in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 25 mmol (2.5 eq) of DIPEA. Stir for 10 minutes at 0 °C to ensure complete deprotonation of the zwitterion.

  • Acylation: Dissolve 11 mmol (1.1 eq) of Fmoc-Cl in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to maintain thermal control and prevent side-reaction formation (e.g., Fmoc-dipeptide formation).

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. After 2 hours, quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting material mass ( [M+H]+≈184 ) and the appearance of the Fmoc-protected mass ( [M+H]+≈406 ) validates completion.

  • Workup: Wash the organic layer with 1M HCl ( 3×30 mL) to remove unreacted base, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Solid-Phase Coupling for Library Generation

Incorporating the Fmoc-protected spirocycle into a growing peptide chain requires overcoming extreme steric hindrance at the α -carbon.

Causality & Design Choice: Standard carbodiimides (DIC) with HOBt will yield poor conversion rates. We mandate the use of HATU/HOAt . HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, and the neighboring group effect of the nitrogen in the HOAt ring drastically accelerates the acylation of the hindered amine.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( 5×1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-azaspiro[4.4]nonane-3-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to pre-form the active ester.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 120 minutes (extended coupling time is critical for spirocycles).

  • Validation Step (Chloranil Test): The standard Kaiser test yields false negatives for secondary amines. Perform a Chloranil test on a few resin beads.

    • Mechanism: Chloranil reacts with secondary amines to form a blue/green dialkylaminovinyl derivative.

    • Action: If the beads turn blue/green, the coupling is incomplete. Perform a mandatory double-coupling cycle using PyBOP/HOAt to alter the coupling kinetics. If the beads remain colorless, proceed to the next step.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences in the combinatorial library.

References

  • Proline Analogues in Drug Design: Current Trends and Future Prospects Journal of Medicinal Chemistry - ACS Publications. Analyzes the integration of bicyclic and spirocyclic proline analogs in FDA-approved drugs to enhance bioavailability and target affinity. URL:[Link]

  • Multigram Synthesis of 3,3-Spiro- α -prolines The Journal of Organic Chemistry - ACS Publications. Discusses the structural variations of proline and how spiro conjunctions reverse peptide chain orientation and affect secondary structure. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry - ACS Publications. Comprehensive review on generating novel spirocyclic scaffolds for diverse screening libraries and escaping flatland. URL:[Link]

  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile PubMed Central (PMC) - NIH. Demonstrates the application of spirocyclic scaffolds as privileged structures in combinatorial library design and drug discovery. URL:[Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of Methyl 2-azaspiro[4.4]nonane-3-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Azaspirocyclic Scaffold The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Azaspirocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Azaspirocyclic Scaffold

The quest for novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Azaspirocyclic scaffolds, such as the 2-azaspiro[4.4]nonane core of Methyl 2-azaspiro[4.4]nonane-3-carboxylate, have garnered significant interest due to their unique three-dimensional architecture.[1] This rigid conformational constraint can enhance binding affinity, improve metabolic stability, and provide a vector for novel interactions with biological targets.[1] Derivatives of related azaspiro scaffolds have demonstrated a wide array of biological activities, including potential as kinase inhibitors.[2][3]

Given the precedent for azaspiro compounds in oncology and immunology, this guide will operate under the scientifically-grounded hypothesis that Methyl 2-azaspiro[4.4]nonane-3-carboxylate is a putative inhibitor of a protein kinase, a major class of therapeutic targets. This document provides a comprehensive suite of in vitro assays to rigorously characterize this compound, from direct target inhibition to its effects on cellular viability. The protocols herein are designed to be self-validating systems, providing a clear path from initial biochemical screening to more complex cell-based characterization.

Part 1: Biochemical Characterization - Direct Target Inhibition

The initial step in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on the purified enzyme. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity and inhibition.[4]

Principle of the LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ assay measures the phosphorylation of a substrate by a kinase.[4] It utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated form of a fluorescein-labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in a high FRET signal.[4][5] An inhibitor, such as Methyl 2-azaspiro[4.4]nonane-3-carboxylate, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[6] This change in FRET is directly proportional to the inhibitory activity of the compound.

TR_FRET_Kinase_Assay cluster_0 Kinase Activity (No Inhibitor) cluster_1 Kinase Inhibition Kinase Kinase pSubstrate Phosphorylated Fluorescein-Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Fluorescein-Substrate Substrate->Kinase Antibody Terbium-Antibody pSubstrate->Antibody Binding FRET High FRET Signal Antibody->FRET Proximity Kinase_Inhib Kinase Substrate_Inhib Fluorescein-Substrate Kinase_Inhib->Substrate_Inhib No Phosphorylation Inhibitor Methyl 2-azaspiro [4.4]nonane-3-carboxylate Inhibitor->Kinase_Inhib Binding No_FRET Low FRET Signal Substrate_Inhib->No_FRET Antibody_Inhib Terbium-Antibody Antibody_Inhib->No_FRET

Caption: Principle of the TR-FRET Kinase Inhibition Assay.

Protocol: IC50 Determination using LanthaScreen™ TR-FRET

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Methyl 2-azaspiro[4.4]nonane-3-carboxylate.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]

  • Compound Dilution Series: Prepare a 10-point serial dilution of Methyl 2-azaspiro[4.4]nonane-3-carboxylate in 100% DMSO. A common starting concentration is 10 mM. Then, dilute this stock in kinase buffer to achieve the desired final assay concentrations.[7]

  • Kinase and Substrate Solution: Dilute the kinase and fluorescein-labeled substrate to their optimal concentrations in the kinase buffer.

  • ATP Solution: Prepare an ATP solution in kinase buffer. The final concentration should ideally be at the Km value for the specific kinase.

  • Stop/Detection Solution: Prepare a solution of EDTA and terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the compound dilutions (or DMSO vehicle control) to the appropriate wells of a 384-well plate.

  • Add 5 µL of the kinase/substrate solution to all wells.

  • Incubate for 20 minutes at room temperature to allow for compound binding to the kinase.[7]

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the Stop/Detection Solution.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm (terbium) and 520 nm (fluorescein).

3. Data Analysis:

  • Calculate the 520/490 nm emission ratio for each well.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration/Condition
Final Compound Concentration 10 µM to 0.5 nM (10-point, 3-fold dilution)
Final Kinase Concentration Enzyme-specific (determined by titration)
Final Substrate Concentration Substrate-specific (e.g., 400 nM)[5]
Final ATP Concentration At or near Km for the kinase (e.g., 200 µM)[5]
Incubation Times 20 min (pre-incubation), 60 min (kinase reaction)
Plate Type Low-volume 384-well, non-binding surface

Part 2: Cell-Based Characterization

While biochemical assays are crucial for confirming direct target inhibition, cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[8] This includes assessing its cytotoxicity and potential off-target effects.

A. Cytotoxicity Assessment: The MTT Assay

Before evaluating the specific cellular effects of Methyl 2-azaspiro[4.4]nonane-3-carboxylate, it is critical to determine its general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial metabolic activity. Live cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[9][10]

MTT_Assay_Workflow cluster_0 MTT Assay Workflow cluster_1 Cellular Response A 1. Seed Cells in 96-well Plate B 2. Treat with Compound (24-72h incubation) A->B C 3. Add MTT Reagent (3h incubation) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Read Absorbance at 590 nm D->E Live_Cell Live Cell Formazan Purple Formazan Live_Cell->Formazan MTT Reduction Dead_Cell Dead Cell No_Formazan No Color Change Dead_Cell->No_Formazan No Reduction

Caption: Workflow and Principle of the MTT Cytotoxicity Assay.

Protocol: Determining Cytotoxicity (CC50)

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS).

  • MTT Solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

2. Assay Procedure (96-well plate format):

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of Methyl 2-azaspiro[4.4]nonane-3-carboxylate in culture medium and add 100 µL to the respective wells. Include vehicle-only controls.

  • Incubate for 24, 48, or 72 hours.

  • Carefully remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

  • Incubate for 3 hours at 37°C.

  • Add 150 µL of the solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Read the absorbance at 590 nm.

3. Data Analysis:

  • Subtract the background absorbance (medium only).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

ParameterRecommended Condition
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Treatment Duration 24 - 72 hours
MTT Incubation 3 hours
Final MTT Concentration 0.5 mg/mL
Wavelength 590 nm
B. Off-Target Screening: GPCR Activity Assessment

Given that azaspiro scaffolds can also interact with G-protein coupled receptors (GPCRs), a comprehensive characterization should include an assessment of off-target activity.[12][13] A common method for monitoring the activation of Gs or Gi-coupled GPCRs is to measure changes in intracellular cyclic AMP (cAMP) levels.[14]

Principle of cAMP Assays

GPCRs that couple to Gs alpha subunits stimulate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit it.[14] Many commercially available assays, such as HTRF or luminescence-based kits (e.g., cAMP-Glo™), can quantify these changes.[14][15] For instance, the cAMP-Glo™ assay is based on the principle that cAMP activates protein kinase A (PKA), which consumes ATP. A subsequent luciferase reaction measures the remaining ATP, where a lower light signal corresponds to higher cAMP levels.[15]

GPCR_cAMP_Pathway cluster_0 GPCR Signaling Cascade Ligand Agonist GPCR GPCR G-Protein Coupled Receptor Ligand->GPCR G_Protein G-Protein (Gs) GPCR:g->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP_cAMP ATP -> cAMP AC->ATP_cAMP Downstream Downstream Effects (e.g., PKA activation) ATP_cAMP->Downstream

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during Methyl 2-azaspiro[4.4]nonane-3-carboxylate peptide coupling

Technical Support Center: Peptide Coupling of Sterically Hindered Residues Focus: Methyl 2-azaspiro[4.4]nonane-3-carboxylate Welcome to the technical support center for advanced peptide synthesis. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Coupling of Sterically Hindered Residues

Focus: Methyl 2-azaspiro[4.4]nonane-3-carboxylate

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating structurally complex and sterically hindered non-natural amino acids, such as Methyl 2-azaspiro[4.4]nonane-3-carboxylate, into their peptide sequences. The unique spirocyclic nature of this residue presents significant challenges to standard peptide coupling protocols. This resource provides in-depth troubleshooting advice and detailed protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Overcoming Coupling Challenges

This section addresses specific problems encountered during the coupling of Methyl 2-azaspiro[4.4]nonane-3-carboxylate in a question-and-answer format.

Question 1: Why am I observing extremely low or no coupling efficiency when using standard reagents like HBTU or DCC with Methyl 2-azaspiro[4.4]nonane-3-carboxylate?

Answer: The primary cause of low coupling efficiency is the severe steric hindrance imposed by the spirocyclic scaffold of Methyl 2-azaspiro[4.4]nonane-3-carboxylate. The rigid, three-dimensional structure shields the carboxyl group, making it difficult for the incoming amine to perform the necessary nucleophilic attack.

Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are often insufficiently reactive to overcome this significant energy barrier.[1][2] HBTU, for example, generates HOBt esters, which are less reactive than the active species formed by more advanced reagents.[3] For such a challenging residue, a more potent activation strategy is required from the outset.

Recommended Actions:

  • Upgrade Your Coupling Reagent: Switch to a high-efficiency uronium/aminium or phosphonium salt-based reagent known to be effective for hindered couplings.[4][5] The most powerful and commonly used reagents for these situations are HATU and COMU .

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This reagent generates highly reactive OAt esters. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and making it one of the most efficient reagents for difficult sequences.[3][6]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]-uronium hexafluorophosphate): COMU is a third-generation reagent with reactivity comparable to or even exceeding HATU in some cases.[7][8][9] It is based on the non-explosive OxymaPure leaving group, offering a significantly better safety profile than benzotriazole-based reagents like HATU.[6][8]

  • Optimize Reagent Stoichiometry: For difficult couplings, increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[4][10] A higher concentration increases the probability of successful molecular interactions.

  • Implement Double Coupling: If a single coupling cycle proves insufficient, repeating the coupling step with a fresh solution of activated amino acid is a highly effective strategy to drive the reaction to completion.[4]

Comparative Overview of Recommended Coupling Reagents
ReagentTypeKey Advantage for Hindered CouplingsSafety/Handling Consideration
HATU Aminium SaltGenerates highly reactive OAt esters; anchimeric assistance from HOAt moiety accelerates coupling.[3][11]Contains a benzotriazole derivative (HOAt) which is potentially explosive and requires careful handling.[6]
COMU Uronium SaltReactivity is comparable or superior to HATU; excellent solubility.[7][8]Based on the non-explosive OxymaPure, offering a superior safety profile. By-products are water-soluble, simplifying workup.[6][9]
PyAOP Phosphonium SaltHighly effective, especially for coupling N-methylated or other hindered amino acids.[1][11]Phosphonium-based reagents can be used in excess to drive slow reactions to completion.[3]
HCTU Aminium SaltMore reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole ring.Generally less potent than HATU or COMU for the most severe cases of steric hindrance.[3]

Question 2: My coupling yield has improved with HATU/COMU, but now I'm detecting significant epimerization of the activated residue. How can this be prevented?

Answer: Epimerization is a critical side reaction where the stereochemical integrity of the chiral center is lost.[12] This is a known risk when coupling sterically hindered amino acids, as the harsh conditions required (strong base, long reaction times) to force the reaction can also promote the formation of a planar oxazolone intermediate, which is prone to racemization.

Caption: Epimerization vs. Desired Amide Bond Formation.

Recommended Actions:

  • Optimize Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Base Type: While N,N-Diisopropylethylamine (DIPEA) is standard, a more sterically hindered, non-nucleophilic base like 2,4,6-collidine can sometimes reduce epimerization in segment couplings.[13]

    • Stoichiometry: Use the minimum amount of base required for efficient activation. For COMU, which has a built-in hydrogen bond acceptor, using just one equivalent of base has been shown to be effective, minimizing the risk of base-catalyzed epimerization.[7]

  • Leverage Advanced Additives: The additive component of the coupling reagent is crucial for suppressing racemization.

    • HOAt: The pyridine nitrogen in HOAt (generated from HATU) is known to be highly effective at inhibiting epimerization.[3][14]

    • OxymaPure: The Oxyma moiety in COMU is also excellent at suppressing racemization, often performing better than HOBt-based systems.[6][9]

  • Control Reaction Temperature: Perform the coupling at a lower temperature. While room temperature is standard, running the reaction at 0°C can significantly slow the rate of oxazolone formation relative to the desired coupling reaction.[14]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit in solution for an extended period before adding it to the resin-bound amine. A pre-activation time of 1-2 minutes is typically sufficient.[6]

Question 3: The coupling reaction stalls, and even double coupling with HATU doesn't achieve completion. What other factors should I consider?

Answer: When even the most potent coupling reagents fail, the issue may be less about activation chemistry and more about physical limitations such as peptide aggregation or poor solvation. The growing peptide chain, especially if it contains hydrophobic or bulky residues like the azaspiro-nonane derivative, can fold back on itself or interact with other chains, physically blocking reactive sites.[15]

Caption: Workflow for Troubleshooting Difficult Couplings.

Recommended Actions:

  • Evaluate Your Solvent System: The solvent must effectively solvate both the resin and the growing peptide chain.[16][17]

    • Standard Solvents: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) as it solvates the resin more efficiently and can improve coupling yields.[17]

    • Chaotropic Solvents: For severe aggregation, consider using a solvent mixture. Adding Dimethyl sulfoxide (DMSO) can help break up secondary structures and improve the solvation of the peptide backbone.[18]

  • Utilize Microwave-Assisted Peptide Synthesis (MWPS): Microwave energy can efficiently transfer energy into the reaction, overcoming the kinetic barriers associated with sterically hindered couplings in a very short time.[5][8] This often leads to higher yields and purities where conventional methods fail.

  • Incorporate Structure-Disrupting Elements (if applicable): For long peptides, if the sequence allows, incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids elsewhere in the chain can disrupt aggregation and make subsequent couplings, including the hindered one, more efficient.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended as a starting point for coupling Methyl 2-azaspiro[4.4]nonane-3-carboxylate due to its high reactivity and superior safety profile.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in NMP for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Methyl 2-azaspiro[4.4]nonane-3-carboxylate (3 eq. relative to resin loading) and COMU (2.9 eq.) in NMP.

  • Activation & Coupling: Add DIPEA (6 eq.) to the activation solution. Vortex briefly (pre-activation for ~1 minute). Immediately add the complete activation solution to the swelled resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For severely hindered couplings, this time may be extended or a second coupling may be required.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[4] A blue color indicates incomplete coupling. If positive, drain the vessel and proceed to a double coupling (repeat steps 2-4). If negative (yellow/colorless), proceed to washing.

  • Washing: Wash the resin thoroughly with NMP (3x), followed by DCM (3x), and NMP (3x) to remove all excess reagents and by-products.

Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Cases

This protocol should be used when conventional methods at room temperature fail.

  • Resin & Reagent Preparation: Perform steps 1 and 2 from Protocol 1.

  • Activation & Coupling: Add DIPEA (6 eq.) to the activation solution, vortex, and immediately add to the resin inside a microwave-safe reaction vessel.

  • Microwave Program: Place the vessel in a peptide synthesizer with microwave capability. Run the coupling reaction at a sustained temperature of 75°C for 10-15 minutes.

  • Post-Microwave: Allow the vessel to cool to room temperature.

  • Monitoring & Washing: Perform a Kaiser test as described in Protocol 1. If the coupling is complete, proceed with the washing steps. If incomplete, a second microwave coupling may be performed.

Frequently Asked Questions (FAQs)

Q: What is the impact of the methyl ester on the spirocyclic amino acid during coupling? A: The methyl ester protects the carboxylic acid functionality of the spiro-amino acid. It is generally stable to the coupling conditions but must be saponified (hydrolyzed) at a later stage if that carboxyl group is intended to be part of the growing peptide backbone in a subsequent coupling. If it is the C-terminal residue, it may remain as the methyl ester in the final peptide.

Q: Can I use carbodiimide reagents like DIC if I add an additive like OxymaPure? A: While adding OxymaPure to a carbodiimide like Diisopropylcarbodiimide (DIC) will improve performance and reduce epimerization compared to DIC alone, this combination is still generally less potent than pre-formed uronium/aminium reagents like COMU or HATU.[3][5] For a residue as hindered as Methyl 2-azaspiro[4.4]nonane-3-carboxylate, starting with a more powerful reagent is a more efficient and reliable strategy.

Q: My spiro-amino acid is provided as a hydrochloride salt. How does this affect the protocol? A: If your amino acid is a salt (e.g., HCl or TFA salt), you must add an additional equivalent of a tertiary base (like DIPEA) to the reaction mixture to neutralize the salt and liberate the free amine or carboxylate required for the reaction.[19] The protocols provided above assume the use of a protected amino acid, but if the starting material for the synthesis of the Fmoc-protected version is a salt, it must be neutralized first.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications - Organic Process Research & Development. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Optimizing Peptide Coupling: Key Techniques. LinkedIn. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Royal Society of Chemistry. [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Figshare. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. National Center for Biotechnology Information. [Link]

  • Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. [Link]

Sources

Optimization

Troubleshooting solubility issues of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride in DMF and DMSO

This guide provides in-depth troubleshooting support for researchers encountering solubility challenges with Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride in common polar aprotic solvents, Dimethylformamide (D...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting support for researchers encountering solubility challenges with Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride in common polar aprotic solvents, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). As a novel spirocyclic amino acid derivative, this compound is of significant interest in medicinal chemistry and drug discovery programs.[1] Understanding its solubility behavior is critical for its successful application in synthesis and screening.

Compound Profile & Intrinsic Properties

Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a salt, which dictates much of its physical behavior. The presence of the protonated amine and the chloride counter-ion introduces significant ionic character, making it highly polar.

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNO₂[2]
Molecular Weight 219.71 g/mol [2]
Physical Form Solid
Purity (Typical) ≥97-98%[2]
Structure Spirocyclic Amino Acid Ester Hydrochloride[2]

Understanding the Solubility Challenge

The primary difficulty in dissolving this compound stems from a mismatch between its solid-state form and the desired solvent environment. As a hydrochloride salt, the molecule exists in a crystal lattice stabilized by strong ionic interactions between the ammonium cation (-NH₂⁺-) and the chloride anion (Cl⁻).

For dissolution to occur, the solvent molecules must overcome this lattice energy by forming favorable interactions with the individual ions. While DMF and DMSO are highly polar aprotic solvents capable of solvating a wide range of molecules, their ability to dissolve ionic salts can be limited compared to protic solvents like water or methanol.[3][4] The key challenges are:

  • High Lattice Energy: The energy required to break apart the ionic crystal lattice can be substantial.

  • Solvent Purity: The presence of impurities, particularly water in DMSO, can significantly alter the solvent's properties and impact solubility.[5] DMSO is notoriously hygroscopic and can absorb atmospheric moisture, which may either help or hinder dissolution depending on the solute.[5]

  • Compound Stability: Amino acid esters can be susceptible to degradation, such as hydrolysis, especially when heated in the presence of trace amounts of water.[6]

Troubleshooting Guide & FAQs

This section addresses common issues in a progressive, question-and-answer format. Follow the workflow to systematically diagnose and solve solubility problems.

Q1: My compound is not dissolving or is only poorly soluble in DMF or DMSO at room temperature. What are the initial steps?

Answer: Direct dissolution of a polar salt in an aprotic organic solvent can be slow. The first step is to ensure you are giving the system adequate energy and time while verifying the quality of your materials.

  • Increase Surface Area: If the material is in large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction.[7]

  • Ensure Vigorous Agitation: Use a magnetic stirrer and a stir bar appropriately sized for your vial or flask. Ensure a vortex is formed to maximize mixing. Simple shaking or occasional swirling is often insufficient.[3]

  • Allow Sufficient Time: Let the mixture stir for at least 30-60 minutes at room temperature before concluding it is insoluble. Some dissolution processes are kinetically slow.

  • Verify Solvent Quality: Use a fresh bottle of anhydrous or high-purity solvent. Older bottles, especially of DMSO, may have absorbed significant atmospheric water.[5]

Q2: I've tried the initial steps with no success. Can I use heat to improve solubility?

Answer: Yes, heating is a common and effective method to increase the solubility of most compounds, as the dissolution process is typically endothermic.[8] However, it must be done cautiously due to the potential for degradation.

Recommended Protocol:

  • Start with a small test sample to avoid sacrificing a large amount of material.

  • Heat the mixture gently in a sealed vial on a stirrer hotplate, starting at 40-50°C.

  • Monitor the solution for visual signs of dissolution.

  • Crucially, check for degradation. After heating, take a small aliquot and analyze it by TLC or LC-MS to compare against a standard of the starting material that has not been heated. This step is essential to validate that you are dissolving the compound, not degrading it.

  • Avoid excessive temperatures (>80-100°C) as this increases the risk of ester hydrolysis or solvent decomposition.[3]

Q3: Heating isn't working or is causing degradation. What is the most reliable strategy to achieve solubility for a subsequent reaction?

Answer: If direct dissolution fails, the most robust and widely practiced chemical strategy is to convert the hydrochloride salt to its corresponding free amine .[3] The free amine is a neutral, less polar molecule and is almost always significantly more soluble in a wider range of organic solvents, including DMF, DMSO, and even less polar ones like Dichloromethane (DCM).[3]

This is a standard procedure, particularly before use in reactions like peptide couplings or other nucleophilic additions where the free amine is the reactive species.

Free_Amine_Conversion cluster_0 Starting Material cluster_1 Reagents cluster_2 Product HCl_Salt Methyl 2-azaspiro[4.4]nonane-3-carboxylate HCl (Poorly Soluble Salt) Free_Amine Free Amine (Soluble Neutral Species) HCl_Salt->Free_Amine Neutralization Base Aqueous Base (e.g., NaHCO₃, K₂CO₃) or Organic Base (e.g., Et₃N) Base->Free_Amine Deprotonates Solvent Organic Solvent (e.g., DCM, EtOAc)

Caption: Conversion of the hydrochloride salt to the soluble free amine.

See the Detailed Experimental Protocols section below for a step-by-step guide on performing this conversion.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in Anhydrous DMF/DMSO stir_sonicate 1. Vigorous Stirring & Sonication start->stir_sonicate check_solubility1 Is it soluble? stir_sonicate->check_solubility1 gentle_heat 2. Apply Gentle Heat (40-60°C) check_solubility1->gentle_heat No success Success: Soluble Solution Proceed with Experiment check_solubility1->success Yes check_solubility2 Is it soluble? gentle_heat->check_solubility2 check_stability 3. Check for Degradation (TLC / LC-MS) check_solubility2->check_stability Yes convert_amine 4. Convert to Free Amine check_solubility2->convert_amine No degraded Degradation Observed. Stop Heating. check_stability->degraded Yes no_degradation Stable check_stability->no_degradation No degraded->convert_amine no_degradation->success convert_amine->success fail Persistent Issue: Consult Technical Support convert_amine->fail

Caption: Step-by-step workflow for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Safe Application of Heat with Stability Check
  • Preparation: In a 4 mL vial, place ~5-10 mg of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride and a small magnetic stir bar.

  • Solvent Addition: Add 0.5 mL of anhydrous DMSO or DMF.

  • Control Sample: Spot a small amount of this initial suspension onto a TLC plate. Separately, prepare a stock solution of the compound in methanol for a TLC standard.

  • Heating: Place the vial in a heating block or oil bath pre-set to 50°C. Allow to stir for 15-20 minutes.

  • Observation: Visually check for dissolution. If it dissolves, proceed to the next step. If not, you may increase the temperature in 10°C increments, not exceeding 80°C.

  • Stability Analysis: After cooling the solution to room temperature, spot it on the same TLC plate as the control. Develop the plate in an appropriate solvent system (e.g., 10% Methanol in DCM).

Protocol 2: Conversion of Hydrochloride Salt to Free Amine

This protocol is the most reliable method for achieving solubility in organic solvents.

  • Dissolution: Suspend Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride (1.0 eq) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a concentration of approximately 0.1 M.

  • Neutralization: Add a mild base. Two common methods are:

    • Aqueous Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel.

    • Anhydrous Conditions: Add triethylamine (Et₃N, 1.1 eq) to the suspension and stir at room temperature for 30 minutes.

  • Extraction (for Aqueous Work-up):

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the same organic solvent.

    • Combine all organic layers.[3]

  • Washing & Drying:

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). The resulting residue is the free amine, which should be an oil or a low-melting solid.

  • Confirmation: The free amine can be used directly in the next step or stored under an inert atmosphere. Its identity can be confirmed by NMR (disappearance of the broad N-H proton) or mass spectrometry. The resulting free amine should now readily dissolve in DMF, DMSO, and other organic solvents.

References

  • Salanueva, A., et al. (n.d.). Synthesis and stability of new spiroaminoborate esters. PMC - NIH. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

  • Chernykh, A. V., et al. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • PMC. (n.d.). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for the Esterification of 2-Azaspiro[4.4]nonane-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks when scaling up spirocyclic amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks when scaling up spirocyclic amino acids. The molecule 2-azaspiro[4.4]nonane-3-carboxylic acid is a highly valuable, conformationally restricted proline analog. However, its unique spiro[4.4] architecture introduces severe steric hindrance that drastically complicates standard esterification workflows.

This guide is designed to dissect the causality behind common reaction failures, provide self-validating experimental protocols, and establish a robust framework for optimizing your esterification yields.

Section 1: Expert Troubleshooting & FAQs

Q1: Why is my esterification yield consistently below 40% when using standard Fischer esterification (SOCl₂/MeOH)? A1: The causality lies in the profound steric shielding exerted by the spiro[4.4]cyclopentyl ring at the C5 position. This bulk restricts the Bürgi-Dunitz trajectory required for the incoming alcohol nucleophile to attack the activated carbonyl[1]. Furthermore, extended heating under acidic conditions risks the degradation of the starting material. Solution: Abandon nucleophilic acyl substitution. Instead, invert the nucleophile-electrophile roles by using an Sₙ2-based esterification (e.g., methyl iodide with Cs₂CO₃). By turning the sterically hindered carboxylate into the nucleophile, you bypass the steric block at the C3 carbonyl carbon[1][2].

Q2: I am observing a major, highly stable byproduct instead of my target ester. What is it, and how do I avoid it? A2: If you are attempting to esterify the free amine, the resulting amino ester is highly prone to intermolecular head-to-tail cyclization. This forms a thermodynamically stable diketopiperazine (DKP) byproduct, a well-documented issue in proline-derived spirolactam synthesis[3]. Solution: Always ensure orthogonal protection. You must install a bulky protecting group (e.g., N-Boc or N-Cbz) on the secondary amine prior to carboxylate activation to physically block dimerization.

Q3: How do I prevent racemization at the C3 chiral center during coupling-based esterifications? A3: Racemization at the C3 alpha-carbon is a critical failure point. When using coupling reagents (like HATU or EDC) in the presence of strong bases, the intermediate can form an oxazolone (if N-acyl protected) or undergo direct enolization due to the increased acidity of the alpha-proton[4]. Solution: Maintain strict temperature control (0°C to RT) and use minimally basic conditions. Substitute triethylamine (TEA) with the more sterically hindered, less nucleophilic N,N-Diisopropylethylamine (DIPEA).

Section 2: Workflow Visualization

EsterificationTroubleshooting Start 2-azaspiro[4.4]nonane-3-carboxylic acid Starting Material CheckAmine Is the N2 amine protected? Start->CheckAmine Unprotected No (Free Amine) CheckAmine->Unprotected Free Protected Yes (N-Boc / N-Cbz) CheckAmine->Protected Protected ProtectStep Protect Amine (Boc2O) Prevents DKP formation Unprotected->ProtectStep MethodSelect Select Esterification Route Protected->MethodSelect ProtectStep->Protected SN2 Alkyl Halide + Cs2CO3 (SN2 Mechanism) MethodSelect->SN2 1° Alcohols/Esters Coupling EDC/HOBt + Alcohol (Acyl Substitution) MethodSelect->Coupling 2°/Bulky Alcohols YieldCheck Analyze Yield (LC-MS) SN2->YieldCheck Coupling->YieldCheck Success High Yield (>85%) No Racemization YieldCheck->Success Confirmed

Fig 1. Mechanistic troubleshooting workflow for spirocyclic esterification.

Section 3: Quantitative Method Comparison

To facilitate rapid decision-making, the following table synthesizes the expected quantitative outcomes of various esterification strategies applied to N-protected spirocyclic prolines.

Table 1: Comparative Analysis of Esterification Methods

Esterification MethodReagents & ConditionsReaction MechanismTypical Yield (%)Reaction Time (h)Racemization Risk
Fischer (Classic) SOCl₂, MeOH, 65°CNucleophilic Acyl Sub.< 40%24 - 48Moderate
Sₙ2 Alkylation MeI, Cs₂CO₃, DMF, 25°CNucleophilic Substitution85 - 95% 4 - 6Low
Steglich Coupling EDC, DMAP, ROH, 25°CAcyl Transfer Catalyst70 - 80%12 - 16Moderate
Diazo Transfer TMS-CHN₂, PhMe/MeOH, 0°CCarbene Insertion> 90%1 - 2Very Low
Section 4: Self-Validating Experimental Protocols

The following protocols are engineered with built-in physical and visual cues, ensuring the system validates itself at each critical step.

Protocol A: Sₙ2-Mediated Methyl Esterification (Recommended for High Yield)

This method is ideal for generating methyl or benzyl esters while completely bypassing the steric hindrance of the spiro-center[1].

  • Deprotonation: Dissolve N-Boc-2-azaspiro[4.4]nonane-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: DMF optimally solvates the massive cesium cation, leaving the carboxylate as a highly reactive, "naked" nucleophile.

    • Self-Validation: The clear solution will transition to a slightly cloudy suspension as the carboxylate salt forms.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Stir for 4 hours at RT.

    • Causality: MeI acts as an unhindered electrophile, allowing the bulky spiro-carboxylate to attack via an Sₙ2 pathway.

  • Quench & Extraction: Dilute the mixture with EtOAc and wash sequentially with a 5% aqueous LiCl solution (3x), followed by brine.

    • Self-Validation: LiCl specifically partitions DMF into the aqueous layer, preventing emulsion formation. TLC (Hexane/EtOAc 7:3) will confirm success: the polar starting material (baseline) will be completely consumed, replaced by a distinct, UV-active spot at R_f ~0.6.

Protocol B: Steglich Coupling (For Bulky or Complex Alcohols)

Use this method when synthesizing complex esters where Sₙ2 alkylation is impossible[2].

  • Activation: Dissolve the N-Boc acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM. Cool to 0°C. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

    • Causality: EDC forms an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium species that forces the reaction forward despite the spiro-ring's steric bulk.

  • Reaction Propagation: Allow the mixture to warm to RT and stir for 12 hours.

    • Self-Validation: The reaction mixture will transition from a clear solution to a heterogeneous suspension. This is the water-soluble urea byproduct precipitating out of the DCM, physically confirming that activation and coupling have occurred.

  • Purification Workup: Filter the suspension to remove the urea. Wash the filtrate with 1M HCl (to remove DMAP and unreacted amine), then with Saturated NaHCO₃ (to remove unreacted carboxylic acid). Dry over Na₂SO₄ and concentrate.

References[3] Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Arrow@TU Dublin.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQSOWMjp8eD70a9wFoN5n3WyT5U0umU4Fepy_otPptpMKyXBZFvPLWTHY3xWFzNArFG1eylxgSmbN-MzK6Gf3XginycfYXcX_1tz6FW44yLlb61dFSurnxJF8du4b65vFI9Bhew5-M0hOHrDJhlJ10RdHUHZNnzzhdMwEVyXHJr0Bnk1U_Nis=[4] Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtpL2o4dEum1LsOfHFQushOVqmrjme3SFdaXrPk96PiNygYQ291WUTRPnDVFeffEWqkLu99e1R2oCIPXTfGBu7TVs45CuRRU0CRJmkN4blZtdHrSnXLAOavIQXp5KUccesFT3M8roeCvM7JiI=[1] Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk3oz5uonq6t0GsBIWoCyVJunL-EWGJQh652QQDjAD8t2j-CqMrdspdbb6kAOw8OO2F9isLCLX9yEoJMfa0b5lipHDZZl8Nj0mIE5fF0XBFkRm4DZ_lyrLln3PbuNVCmMtOa-I6ccuc5BYWQ==[2] Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2dPP9N2YjjFXfvmllF5SCidqcNRd6VmWdDN0EYq_CdBk7qXoWuZjw2zC4aj7JsxQmDFas61fSOq6ulq8M3lA03c9hfvhLj5bNfph99JKZYp2nejgP7UdFK8Amv-Do2eu4lMTfCz2C3GBFm5sq

Sources

Optimization

Technical Support Center: Purification Workflows for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Welcome to the technical support center for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing purification workflows. The following content is based on established chemical principles and proven laboratory techniques.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride.

Q1: What are the initial steps to consider before starting the purification process?

A1: Before beginning purification, it is crucial to have a comprehensive understanding of the reaction mixture. This includes identifying the main impurities, byproducts, and any unreacted starting materials. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this initial assessment.[1][2] A thorough analysis of the crude product will inform the selection of the most appropriate purification strategy.

Q2: My purified Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point and discoloration are often indicative of residual impurities. These can include solvents, unreacted starting materials, or byproducts from the synthesis. The presence of colored impurities may suggest degradation of the compound. It is recommended to re-purify the material, potentially using a different solvent system for recrystallization or employing column chromatography.[3]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride. HPLC is a powerful tool for quantifying purity by separating the main compound from its impurities.[2][4] NMR spectroscopy can provide structural confirmation and detect the presence of proton-containing impurities. For the hydrochloride salt, potentiometric titration can be a reliable method to determine the overall assay.[2]

Q4: What are the best storage conditions for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride?

A4: As an amine salt, it is important to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.[5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation.[6]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the purification workflow.

Issues During Crude Product Workup

The initial workup of the reaction mixture is a critical step that can significantly impact the efficiency of subsequent purification steps.

Problem 1: Emulsion Formation During Extraction

Cause: The presence of both organic and aqueous phases with similar densities, or the presence of surfactants or fine solid particles, can lead to the formation of stable emulsions during liquid-liquid extraction.

Solution:

  • Break the Emulsion:

    • Add a saturated solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous phase.

    • If possible, gently filter the mixture through a pad of celite to remove fine particulates.

    • Centrifugation can also be an effective method to separate the layers.

Problem 2: Poor Recovery of the Free Amine

Cause: If the pH of the aqueous phase is not sufficiently basic during the extraction of the free amine, a significant portion will remain in the aqueous layer as the protonated salt.

Solution:

  • pH Adjustment: Ensure the pH of the aqueous layer is well above the pKa of the amine (typically pH 10-12) by adding a suitable base like sodium hydroxide or potassium carbonate.

  • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the free amine.

Challenges in Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid compounds. However, finding the right conditions can be challenging.

Problem 1: Oiling Out Instead of Crystallization

Cause: "Oiling out" occurs when the solute is supersaturated in the hot solvent and separates as a liquid phase upon cooling instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the cooling rate is too rapid.

Solution:

  • Solvent Selection: Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Seeding: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.

Problem 2: Low Yield After Recrystallization

Cause: A low yield can result from using a solvent in which the compound is too soluble at low temperatures, or from using an excessive amount of solvent.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solvent System: Consider using a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Concentration: If too much solvent was added, carefully evaporate some of the solvent to increase the concentration of the solute.

Solvent System Suitability for Recrystallization Notes
Isopropanol/Diethyl EtherGoodDissolve in hot isopropanol, add diethyl ether to induce precipitation.
Methanol/Ethyl AcetateGoodDissolve in hot methanol, add ethyl acetate as the anti-solvent.
WaterPoor for free base, potentially suitable for the saltThe free base is likely to be less soluble in water.

This table provides general guidance. The optimal solvent system should be determined experimentally.

Column Chromatography Issues

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Problem 1: Poor Separation of Compound from Impurities

Cause: The choice of eluent system is critical for achieving good separation on a silica gel column. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the desired compound may not elute at all.

Solution:

  • TLC Optimization: First, optimize the eluent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with a wide range of polarities.

  • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase such as alumina (basic or neutral).[7]

Problem 2: Tailing of the Amine on the Column

Cause: The basic nature of amines can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.

Solution:

  • Addition of a Base: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[8]

Formation and Purification of the Hydrochloride Salt

The final step is often the formation of the hydrochloride salt, which is typically a more stable and crystalline solid than the free base.

Problem 1: Difficulty in Precipitating the Hydrochloride Salt

Cause: The solubility of the hydrochloride salt can vary significantly depending on the solvent used.

Solution:

  • Solvent Choice: Dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.[5][8]

  • Reagent: Add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or dioxane) dropwise to the solution of the free amine with stirring.[8]

Problem 2: Product is Hygroscopic or Gummy

Cause: The presence of excess HCl or residual water can lead to a hygroscopic or oily product.

Solution:

  • Stoichiometric HCl: Use a stoichiometric amount of HCl to avoid excess acid in the final product.

  • Anhydrous Conditions: Ensure that all solvents and glassware are dry. The reaction should be carried out under an inert atmosphere if possible.

  • Washing and Drying: Wash the precipitated salt with a non-polar solvent like diethyl ether to remove any excess HCl and other impurities. Dry the product thoroughly under vacuum.

III. Experimental Protocols

Protocol 1: Recrystallization of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride
  • Place the crude Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • While the solution is still warm, add diethyl ether dropwise with swirling until a slight turbidity persists.

  • Reheat the mixture gently until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (Free Base)
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude free amine in a minimal amount of dichloromethane.

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried sample onto the top of the prepared column.

  • Elute the column with the optimized eluent system, starting with a low polarity and gradually increasing it if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Logical Workflow for Purification Troubleshooting

PurificationTroubleshooting start Crude Product Analysis (TLC, HPLC, NMR) workup Aqueous Workup start->workup column Column Chromatography workup->column emulsion Emulsion Formed? workup->emulsion recrystallization Recrystallization oiling_out Oiling Out? recrystallization->oiling_out poor_separation Poor Separation? column->poor_separation salt_formation Salt Formation precipitation_issue Precipitation Issue? salt_formation->precipitation_issue final_product Pure Product emulsion->recrystallization No break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion Yes oiling_out->salt_formation No change_solvent Change Solvent/ Cooling Rate oiling_out->change_solvent Yes poor_separation->salt_formation No optimize_eluent Optimize Eluent/ Add Base poor_separation->optimize_eluent Yes precipitation_issue->final_product No change_precipitation_solvent Change Solvent/ Use Anhydrous Conditions precipitation_issue->change_precipitation_solvent Yes break_emulsion->workup change_solvent->recrystallization optimize_eluent->column change_precipitation_solvent->salt_formation

Caption: A decision tree for troubleshooting the purification workflow.

V. References

  • BenchChem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Available from:

  • Reddit. Amine workup : r/Chempros. Available from:

  • Scribd. Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids. Available from:

  • BenchChem. Amine plant troubleshooting and optimization for chemical synthesis. Available from:

  • BenchChem. Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate. Available from:

  • BenchChem. HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate. Available from:

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Available from:

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from:

  • BenchChem. Technical Support Center: 2-Azaspiro[4.4]nonane Hemioxalate. Available from:

  • Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline. Available from:

  • MDPI. Development and Validation of 2-Azaspiro[9][10] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Available from:

  • ResearchGate. Influence of different solvents on crystal property and solubility characteristics of Carbamazapine. Available from:

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Azaspiro[4.4]nonane Derivative Synthesis

Introduction The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in drug development, serving as a conformationally restricted bioisostere for pyrrolidines and piperidines. It is a critical component in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in drug development, serving as a conformationally restricted bioisostere for pyrrolidines and piperidines. It is a critical component in the synthesis of bioactive natural products like cephalotaxine[1] and has recently demonstrated exceptional utility as a P2 spiro residue in reversibly covalent dipeptidyl inhibitors of the SARS-CoV-2 Main Protease (MPro)[2]. However, constructing this sterically demanding spirocyclic core introduces significant synthetic challenges, including protodestannylation, poor diastereoselectivity, and ring-opening side reactions. This support guide provides mechanistic troubleshooting and validated protocols to suppress these side reactions.

Section 1: Troubleshooting Guides & FAQs

Q1: During the domino radical bicyclization of O-benzyl oxime ethers to form 1-azaspiro[4.4]nonanes, I am observing low yields and a high percentage of uncyclized, reduced byproducts. How do I prevent this?

Causality: The formation of uncyclized byproducts (protodestannylation) occurs when the intermediate alkoxyaminyl radical or the subsequent primary carbon radical undergoes premature Hydrogen Atom Transfer (HAT) from the stannyl reagent (e.g., tributyltin hydride, Bu3​SnH ) before the 5-exo-trig or 5-exo-dig cyclization cascade can complete[3]. Because HAT is a bimolecular process and cyclization is unimolecular, high concentrations of Bu3​SnH kinetically favor the side reaction over the desired ring closure.

Solution: You must artificially lower the steady-state concentration of the hydrogen donor. Instead of adding Bu3​SnH all at once, administer it via a syringe pump over 2–4 hours. Furthermore, switching the radical initiator from AIBN (which requires heating to 90 °C) to triethylborane ( Et3​B ) allows the reaction to proceed at room temperature[4]. Lower temperatures decelerate the bimolecular HAT more significantly than the intramolecular cyclization, thereby increasing the yield of the desired spirocycle.

RadicalBicyclization A O-Benzyl Oxime Ether B Alkoxyaminyl Radical A->B Initiator (AIBN/Et3B) C 5-exo-trig Cyclization (Desired) B->C Intramolecular Addition E Protodestannylation (Side Reaction) B->E Premature HAT (Excess Bu3SnH) D 2-Azaspiro[4.4]nonane C->D Bu3SnH (HAT)

Caption: Radical bicyclization pathway illustrating the divergence between desired cyclization and premature HAT.

Q2: My[3+2] cycloaddition reaction to form a spiro-pyrrolidine yields a poor diastereomeric ratio (d.r.). How can I prevent epimerization and favor the kinetic product?

Causality: Low diastereoselectivity in the 1,3-dipolar cycloaddition of azomethine ylides stems from the reversibility of the ylide formation and the cycloaddition itself[4]. High thermal energy allows the initially formed kinetic endo-adduct to revert to the ylide or undergo base-catalyzed thermal epimerization at the α -stereocenter, shifting the equilibrium toward the thermodynamically more stable exo-adduct (trans-diastereomer)[5].

Solution: Shift the reaction to kinetic control. Lower the reaction temperature and utilize microwave irradiation to rapidly reach completion before epimerization occurs. Employing a Lewis acid catalyst (e.g., Ag(I) or Cu(I) salts) or benzoic acid (0.5 equiv) can stabilize the endo transition state through chelation, locking the stereochemistry[4].

Cycloaddition Ylide Azomethine Ylide + Dipolarophile Endo Endo TS (Kinetic) Ylide->Endo Low Temp / Catalyst Exo Exo TS (Thermodynamic) Ylide->Exo High Temp Cis Cis-Diastereomer (Desired) Endo->Cis Trans Trans-Diastereomer (Side Product) Exo->Trans Cis->Trans Thermal Epimerization

Caption: Stereochemical divergence in[3+2] cycloadditions leading to epimerization side reactions.

Q3: During the deprotection and subsequent N-alkylation of the spirocyclic amine, I observe Hofmann-type elimination and ring-opening. How do I mitigate this?

Causality: The nitrogen atom in a 2-azaspiro[4.4]nonane system is highly nucleophilic. Over-alkylation easily leads to a quaternary ammonium intermediate. The inherent steric strain of the spirocyclic system makes this intermediate highly susceptible to base-promoted Hofmann elimination, resulting in ring-opening[6].

Solution: Avoid direct SN​2 alkylation with highly reactive alkyl halides in the presence of strong bases. Instead, utilize reductive amination (e.g., using NaBH(OAc)3​ and an aldehyde) which inherently prevents over-alkylation and does not require basic conditions, thus preserving the integrity of the spiro-ring.

Section 2: Quantitative Data Analysis

The following table summarizes the optimization of the domino radical bicyclization, demonstrating the causal relationship between reagent addition rate, temperature, and the suppression of the protodestannylation side reaction.

EntryInitiator System Bu3​SnH Addition MethodTemperature (°C)Desired Spirocycle Yield (%)Protodestannylation Byproduct (%)
1AIBN (0.25 equiv)Bolus (All at once)903258
2AIBN (0.25 equiv)Syringe Pump (2h)906522
3 Et3​B (1.0 equiv) / O2​ Bolus (All at once)254841
4 Et3​B (1.0 equiv) / O2​ Syringe Pump (2h)2584 <5

Note: Data synthesis illustrates kinetic control principles for optimal alkoxyaminyl radical capture.

Section 3: Validated Experimental Protocols
Protocol A: Syringe-Pump Mediated Domino Radical Bicyclization (Room Temperature)

This self-validating protocol utilizes kinetic control to suppress premature HAT.

  • Reactant Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the starting O-benzyl oxime ether (1.0 equiv, 1.0 mmol) in anhydrous cyclohexane to achieve a 0.02 M solution (50 mL)[4].

  • Inert Atmosphere: Stopper the flask with a rubber septum and purge the system with argon for 30 minutes to remove dissolved oxygen, which can prematurely quench radical propagation.

  • Initiator Addition: Inject Et3​B (1.0 M in hexanes, 1.0 equiv) into the reaction mixture at room temperature (25 °C)[4]. Introduce a micro-bubble of dry air (using a 1 mL syringe) to initiate the radical process.

  • Controlled Reagent Delivery: Dissolve Bu3​SnH (1.2 equiv, 1.2 mmol) in 5 mL of anhydrous cyclohexane. Using a syringe pump, add this solution dropwise to the reaction mixture over a strictly controlled 2-hour period[3].

  • Validation & Work-up: Monitor the reaction by TLC (hexane/ethyl acetate) or LC-MS. The slow addition ensures the intermediate radical fully cyclizes before encountering a Bu3​SnH molecule. Once the starting material is consumed, concentrate the mixture under reduced pressure and purify via flash column chromatography on silica gel (pre-treated with 1% Et3​N to prevent acid-catalyzed degradation).

Protocol B: Microwave-Assisted [3+2] Cycloaddition for High d.r. Spiro-pyrrolidines

This protocol minimizes thermal epimerization by utilizing rapid, homogeneous heating.

  • Reaction Assembly: In a microwave-safe vial, combine the olefinic dipolarophile (0.5 mmol), the secondary amine precursor (0.6 mmol), and the corresponding aldehyde (0.6 mmol)[5].

  • Solvent and Catalyst: Add 3 mL of anhydrous ethanol as the solvent, followed by benzoic acid (0.5 equiv) as a catalyst to facilitate ylide formation and stabilize the endo-transition state[4].

  • Execution: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 125 °C for exactly 30 minutes[4]. Crucial Step: Do not exceed 30 minutes; prolonged heating induces reversibility and epimerization.

  • Validation & Purification: Cool the vial rapidly using compressed air. Concentrate the crude mixture. Determine the diastereomeric ratio (d.r.) immediately via 1H NMR of the crude mixture to validate kinetic control[4]. Purify the desired cis-diastereomer using column chromatography.

References
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.4

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Thieme-Connect.1

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ResearchGate. 3

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. 6

  • A Technical Guide to the Synthesis of Spirocyclic Amines. Benchchem. 5

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. PMC.2

Sources

Optimization

Technical Support Center: Moisture Sensitivity and Storage Optimization for Spirocyclic Hydrochlorides

Welcome to the technical support center for spirocyclic hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spirocyclic hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges associated with the moisture sensitivity of these complex molecules. Here, you will find scientifically grounded explanations, practical troubleshooting guides, and detailed protocols to ensure the integrity and stability of your compounds throughout their lifecycle.

Section 1: The Science of Moisture Sensitivity in Spirocyclic Hydrochlorides

Spirocyclic hydrochlorides, like many hydrochloride salts of active pharmaceutical ingredients (APIs), often exhibit hygroscopicity—the tendency to attract and absorb moisture from the surrounding environment.[1] This can lead to a cascade of physical and chemical changes, ultimately compromising the quality, safety, and efficacy of the drug substance.[2][3]

Why are Hydrochloride Salts Prone to Moisture Sorption?

The presence of the highly electronegative chloride ion makes hydrochloride salts susceptible to forming hydrogen bonds with water molecules in the atmosphere.[4] This interaction can lead to several phenomena:

  • Hygroscopicity: The general ability to absorb moisture. This can cause issues like clumping, caking, and poor flowability in powdered materials.[5]

  • Deliquescence: A more extreme form of hygroscopicity where the solid compound absorbs enough water to dissolve and form a solution.[6] This transition occurs at a specific relative humidity (RH) known as the critical relative humidity (RH₀).[7]

  • Hydrate Formation: Water molecules can become incorporated into the crystal lattice of the compound, forming a hydrate. This can alter the compound's physical properties, including solubility and bioavailability.[2]

The Impact of Moisture on Stability

Moisture can be detrimental to both the physical and chemical stability of spirocyclic hydrochlorides.

Physical Instability:

  • Changes in Physical Form: Moisture can induce phase transitions, such as the conversion of an amorphous solid to a more stable, but potentially less soluble, crystalline form.[2][8]

  • Altered Mechanical Properties: For solid dosage forms, moisture uptake can lead to changes in tablet hardness and friability.[4]

  • Poor Handling Characteristics: Caked or clumped powders are difficult to handle, leading to inaccurate weighing and dosing.[5][9]

Chemical Instability:

  • Hydrolysis: The presence of water can facilitate the cleavage of labile bonds within the spirocyclic structure, leading to the formation of degradation products.[10][11] This not only reduces the potency of the API but can also introduce potentially toxic impurities.[1]

  • Increased Reaction Rates: High water activity can exponentially increase the rates of degradation reactions.[10][12]

Understanding Water Activity (a_w)

It's crucial to distinguish between water content and water activity (a_w). Water content is the total amount of water in a sample, while water activity represents the "free" or "active" water that is available to participate in chemical reactions or support microbial growth.[10][12][13] Therefore, water activity is a more reliable predictor of a product's stability than water content alone.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: My spirocyclic hydrochloride powder has formed clumps. Can I still use it?

A1: Clumping is a clear indication of moisture absorption.[16] For non-critical applications, you may be able to gently break up the clumps with a clean, dry spatula in a low-humidity environment, such as a glovebox.[16] However, for experiments requiring high purity and accurate weighing, it is strongly recommended to use a fresh, unclumped lot.[16] If you must use the clumped material, consider preparing a stock solution of the entire batch and determining its exact concentration using an appropriate analytical method like HPLC.[16]

Q2: What are the ideal storage conditions for a new spirocyclic hydrochloride with unknown moisture sensitivity?

A2: For a new compound, it is best to err on the side of caution. Store the material in a tightly sealed, opaque container, preferably in a desiccator with a suitable desiccant or in a controlled-humidity cabinet.[11][17] For long-term storage, refrigeration (-20°C) is often recommended to slow down potential degradation pathways.[16] Always allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[1]

Q3: How does the presence of excipients affect the moisture sensitivity of my formulation?

A3: Excipients can have a significant impact on the overall hygroscopicity of a formulation. Some excipients are themselves hygroscopic and can preferentially bind moisture, which can either protect the API or, in some cases, create localized high-moisture environments that accelerate degradation.[14] The presence of multiple deliquescent components (API and excipients) can lower the critical relative humidity of the mixture, making it more susceptible to moisture-induced phase transitions.[6][7]

Q4: I am observing new impurity peaks in my HPLC analysis after storing my compound for a few months. Could this be related to moisture?

A4: Yes, it is highly likely. The appearance of new peaks is a common sign of chemical degradation, and hydrolysis is a primary degradation pathway for moisture-sensitive compounds.[3] It is advisable to perform forced degradation studies (see Protocol 2) to identify potential degradation products and develop a stability-indicating analytical method.[18]

Section 3: Troubleshooting Guides

Issue 1: Inconsistent Potency Results

Symptom: You observe a gradual decrease in the potency of your spirocyclic hydrochloride over time, even with no changes in your compounding process.[1]

Possible Cause: The starting material has likely absorbed water, increasing its weight and leading to inaccurate initial measurements.[1]

Troubleshooting Workflow:

A Inconsistent Potency Results B Test Water Content of API Stock (e.g., Karl Fischer Titration) A->B C Is Water Content within Specification? B->C D Yes C->D Yes E No C->E No F Review Weighing and Handling Procedures D->F G Re-calculate API Amount for Compounding (Account for Water Content) E->G I Continue Monitoring Potency and Water Content F->I H Implement Stricter Storage Conditions (e.g., Desiccator, Glovebox) G->H H->I

Caption: Workflow for troubleshooting inconsistent potency.

Issue 2: Poor Powder Flowability and Caking

Symptom: The spirocyclic hydrochloride powder is difficult to handle, exhibiting poor flow, bridging in hoppers, or forming solid cakes.[5][19]

Possible Cause: The powder has been exposed to humidity levels exceeding its critical water activity, leading to particle agglomeration.[16]

Troubleshooting Workflow:

A Poor Powder Flowability/Caking B Assess Severity of Caking A->B C Minor Clumping B->C Minor D Severe Caking B->D Severe E Gently Break Up Clumps in a Low-Humidity Environment (Glovebox) C->E G Do Not Use for Experiments Requiring Accurate Weighing of Solid D->G F Use Immediately for Non-Critical Applications or Prepare Stock Solution E->F H Review and Improve Storage and Handling (Use Desiccators, Aliquot into Single-Use Vials) F->H G->H I Consider Formulation Strategies (e.g., Co-processing with Excipients) H->I

Caption: Workflow for addressing poor powder flowability.

Section 4: Best Practices for Storage and Handling

Optimizing the storage and handling of spirocyclic hydrochlorides is paramount to maintaining their integrity.

Storage Recommendations
ParameterRecommendationRationale
Temperature Short-term: 2-8°C; Long-term: -20°C[16]Reduces the rate of chemical degradation.
Humidity Store in a desiccator or controlled-humidity cabinet (<40% RH)[9][17]Minimizes moisture absorption and associated physical and chemical instabilities.
Container Tightly sealed, opaque glass or amber containers[11][20]Protects from moisture and light, which can also cause degradation.[11]
Atmosphere For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon)[21][22]Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Handling Procedures
  • Equilibration: Before opening, always allow refrigerated or frozen containers to reach ambient temperature to prevent condensation.[1]

  • Minimize Exposure: Open containers for the shortest time possible in a low-humidity environment.[16]

  • Aliquoting: For long-term use, consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere. This prevents repeated exposure of the main stock to ambient conditions.[16]

  • Use of Gloveboxes: For highly hygroscopic materials, all manipulations should be performed in a glovebox with a controlled, inert atmosphere.

Section 5: Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a spirocyclic hydrochloride powder.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Hydranal™ or equivalent Karl Fischer reagent

  • Dry, clean glassware

  • Analytical balance

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the solvent is pre-titrated to a stable endpoint.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of the spirocyclic hydrochloride powder. The target sample size will depend on the expected water content and the type of titrator used.

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Analysis: Start the titration and record the amount of water detected.

  • Calculation: The instrument software will typically calculate the water content as a percentage of the total sample weight.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Forced Degradation Study (Hydrolytic Degradation)

This study helps to identify potential degradation products arising from hydrolysis.

Materials:

  • Spirocyclic hydrochloride

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Purified water

  • Heating block or water bath

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Prepare three separate solutions of the spirocyclic hydrochloride at a known concentration (e.g., 1 mg/mL) in:

    • 0.1 N HCl

    • 0.1 N NaOH

    • Purified water

  • Stress Conditions:

    • Incubate the three solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[18]

    • A control sample (dissolved in the initial mobile phase or a non-reactive solvent) should be stored under normal conditions.

  • Neutralization: After the stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions to approximately pH 7 using NaOH or HCl as appropriate.

  • Analysis:

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples and the control sample by a validated, stability-indicating HPLC method.[23][24]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, which represent degradation products.

Section 6: Stability Testing Guidelines

Stability testing is essential to establish a re-test period for the drug substance and a shelf life for the drug product.[25] These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[26][27][28]

ICH Recommended Storage Conditions for Long-Term Stability Studies
Climatic ZoneStudyStorage Condition
I / IILong-term25°C ± 2°C / 60% RH ± 5% RH[26]
Accelerated40°C ± 2°C / 75% RH ± 5% RH[26]
III / IVLong-term30°C ± 2°C / 65% RH ± 5% RH[26]
Accelerated40°C ± 2°C / 75% RH ± 5% RH[26]

Note: The purpose of accelerated stability testing is to subject the drug to higher temperatures and humidity to speed up degradation, which can help predict long-term stability in a shorter timeframe.[26]

References

  • The Impact of Water Activity on the Chemical and Physical Stability of Oral Solid Dosage Products.
  • Humidity Effects on Amorphous Pharmaceuticals.
  • Pros and cons of water activity in pharmaceutical applic
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products - Pharmaceutical Online.
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed.
  • Common Powder Handling Issues in Manufacturing and How to Fix Them.
  • Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results.
  • Q1A(R2) Guideline - ICH.
  • Handling and Storing Chemicals - Lab Manager.
  • The role of water activity in the microbial stability of non-sterile pharmaceutical drug products.
  • Ich guidelines for stability studies 1 | PPTX - Slideshare.
  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis.
  • Water Activity and its Importance to Drug Product Quality - ARL Bio Pharma.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing.
  • Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions | Molecular Pharmaceutics - ACS Public
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchG
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • The effects of moisture on pharmaceutical amorphous solid dispersion systems.
  • Quality Guidelines - ICH.
  • Powder Handling and Processing: Ultim
  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms - ACS Public
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients - Pharma Excipients.
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Chemical Storage Safety Guideline - UQ Policy and Procedure Library - The University of Queensland.
  • Water Content of APIs and Its Impact on Potency Results - ARL Bio Pharma.
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com.
  • Moisture Sorption Analysis of Pharmaceuticals - TA Instruments.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem.
  • Deliquescence in binary mixtures - PubMed.
  • A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC - PubMed.
  • Deliquescence of pharmaceutical systems - PubMed.
  • Powder Handling Problems Solved | Prevent Poor Powder Flow - M
  • Deliquescence of pharmaceutical systems - Taylor & Francis.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC.
  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - Pharma Excipients.
  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - ResearchG
  • Analytical Method Selection for Drug Product Dissolution Testing.
  • Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC)
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Physical stability of moisture‐sensitive tablets stored in a canister or as a unit‐dose - SciSpace.
  • Effect of Moisture on the Stability of Solid Dosage Forms - ResearchG

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Coupling Efficiency: Spirocyclic vs. Bicyclic Amino Acids in Peptide Synthesis

Abstract The incorporation of non-canonical, conformationally constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical, conformationally constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. Among these, spirocyclic and bicyclic amino acids represent two classes of rigid scaffolds that introduce profound three-dimensional complexity. However, their structural sophistication, particularly the presence of α,α-disubstitution, presents significant challenges to standard peptide coupling protocols. This guide provides an in-depth comparison of the structural features influencing the coupling efficiency of Methyl 2-azaspiro[4.4]nonane-3-carboxylate, a representative spirocyclic amino acid, and the broader class of bicyclic amino acids. We will explore the mechanistic basis for their reduced reactivity and present field-proven strategies, supported by experimental data, to overcome these hurdles, focusing on the selection of advanced coupling reagents and the optimization of reaction conditions.

The Underlying Challenge: Steric Hindrance in Constrained Scaffolds

The primary obstacle to the efficient incorporation of many spirocyclic and bicyclic amino acids is steric hindrance.[1] Unlike proteinogenic amino acids (with the exception of proline), these structures often feature substitution at the α-carbon, creating a sterically congested environment around the reacting amine and carboxyl groups.

  • α,α-Disubstituted Amino Acids: Both Methyl 2-azaspiro[4.4]nonane-3-carboxylate and many bicyclic analogues are α,α-disubstituted. This arrangement severely restricts access to the amine group for the incoming activated carboxyl component and hinders the activation of their own carboxyl group.[2] Traditional coupling methods using carbodiimides (e.g., DCC, DIC) are often inefficient, leading to slow reaction rates, low yields, and an increased risk of side reactions.[3]

  • N-Alkylated Systems: The secondary amine present in the 2-azaspiro[4.4]nonane core and in many bicyclic systems further reduces nucleophilicity compared to a primary amine. This combination of steric bulk and reduced nucleophilicity makes peptide bond formation exceptionally difficult.[2][4]

These challenges necessitate a departure from standard coupling protocols and the adoption of more potent and sophisticated chemical strategies.

Comparative Analysis of Scaffolds

Methyl 2-azaspiro[4.4]nonane-3-carboxylate: A Spirocyclic Case Study

This molecule features a spiro center at the α-carbon, where two rings share a single atom. This creates a rigid, three-dimensional structure. The key features impacting its reactivity are:

  • Quaternary α-Carbon: The spirocyclic nature inherently creates a quaternary α-carbon, leading to significant steric shielding.

  • Secondary Amine: The ring structure dictates that the amine is a secondary amine, which is less nucleophilic than a primary amine.

The coupling behavior of this spirocyclic amino acid is expected to be analogous to other notoriously difficult residues like α-aminoisobutyric acid (Aib), but with the added challenge of the secondary amine.[5]

Bicyclic Amino Acids: A Diverse Class

Bicyclic amino acids, such as bridged or fused ring systems, are utilized to create highly constrained peptide conformations.[6] Their coupling efficiency is highly dependent on the specific topology:

  • Steric Accessibility: The accessibility of the amine and carboxyl groups can vary significantly. A bicyclo[2.2.1]heptane system, for instance, may present a different steric profile than a bicyclo[3.3.0]octane system.

  • Ring Strain: The inherent strain in the bicyclic system can influence the bond angles around the reactive centers, potentially affecting reactivity.

Despite this diversity, the core challenge remains the steric bulk surrounding the peptide backbone. The principles for achieving successful coupling are therefore broadly applicable across both spirocyclic and bicyclic classes.

Best-Practice Guide to Optimizing Coupling Efficiency

Overcoming the low reactivity of these scaffolds requires a multi-faceted approach, focusing on super-activating reagents and optimized reaction conditions.

Choosing the Right Activation Strategy

Standard carbodiimide activators are often insufficient.[3] The key is to generate a highly reactive activated ester that can overcome the steric barrier.

  • Uronium/Aminium and Phosphonium Reagents: Reagents like HATU , HBTU , and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) are the industry standard for difficult couplings.[7][8] They react with the carboxylic acid to form highly activated species in situ.

    • Causality: These reagents form active esters (e.g., OAt esters with HATU, Oxyma esters with COMU) that are more reactive than those formed with HOBt. The leaving groups are better, and in the case of HOAt-based reagents, the pyridine nitrogen provides anchimeric assistance, further accelerating the reaction.

  • The Rise of COMU: COMU has emerged as a preferred third-generation coupling reagent. It offers coupling efficiencies comparable or even superior to HATU, particularly for hindered residues.[9][10]

    • Trustworthiness & Safety: COMU is based on the non-explosive OxymaPure additive, giving it a significantly better safety profile than benzotriazole-based reagents like HATU, which are known to be explosive.[9][10] Its byproducts are also highly water-soluble, simplifying purification in solution-phase synthesis.

Optimizing Reaction Conditions
  • Double Coupling: For particularly challenging residues, a "double coupling" strategy is often employed. After the initial coupling reaction, the resin is washed, and a fresh solution of activated amino acid is added for a second coupling step to drive the reaction to completion.[7]

  • Elevated Temperatures & Microwave Synthesis: Steric hindrance slows reaction kinetics.[7] To overcome this, microwave-assisted solid-phase peptide synthesis (SPPS) has become an invaluable tool. Microwave energy rapidly and uniformly heats the reaction, driving difficult couplings to completion in minutes rather than hours.[5][11][12] This method has proven highly effective for incorporating sterically demanding residues like Aib and N-methylated amino acids.[5]

    • Causality: Increased temperature provides the necessary activation energy to overcome the steric barrier. Microwave heating is particularly efficient because it delivers energy directly to the solvent and reagents, ensuring rapid and homogeneous heating that is difficult to achieve with conventional methods.[13]

Data Summary & Comparison Table

The following table summarizes the key characteristics and recommended strategies for coupling these challenging amino acid classes.

FeatureMethyl 2-azaspiro[4.4]nonane-3-carboxylateGeneral Bicyclic Amino Acids
Primary Structural Challenge Quaternary α-carbon (spiro center), secondary amineα,α-disubstitution (bridged/fused), potential secondary amine
Anticipated Reactivity Extremely low due to severe steric hindranceLow to very low, depending on specific ring topology
Standard Coupling Reagents (e.g., DIC/HOBt) Generally ineffective; expect very low yields.[3]Often insufficient; prone to failure.
Recommended Coupling Reagents COMU , HATU , PyAOP, Acyl Fluorides.[7][8][9]COMU , HATU , PyAOP.
Recommended Additives OxymaPure (inherent in COMU), HOAt (for HATU)OxymaPure, HOAt
Key Protocol Strategy Double coupling, extended reaction times.[7]Double coupling, sequence-dependent optimization.
Optimal Technology Microwave-assisted SPPS is highly recommended.[5][13]Microwave-assisted SPPS is highly effective.[11]

Experimental Protocol: A Validated Method for Coupling Sterically Hindered Amino Acids using COMU

This protocol is designed as a self-validating system for incorporating a sterically hindered amino acid (e.g., Fmoc-protected Methyl 2-azaspiro[4.4]nonane-3-carboxylate) onto a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq, e.g., 0.1 mmol on 150 mg Rink Amide resin)

  • Fmoc-protected hindered amino acid (4.0 eq, 0.4 mmol)

  • COMU (3.9 eq, 0.39 mmol)[10]

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 0.8 mmol)

  • High-quality, amine-free N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4.0 eq) and COMU (3.9 eq) in DMF (~2 mL). Add DIPEA (8.0 eq) to the solution. Agitate gently for 2 minutes. The solution may change color, which is characteristic of the activation process.[14]

  • First Coupling: Add the pre-activated amino acid solution to the vessel containing the washed resin. Agitate the mixture at room temperature for 1 hour.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test.[15] For secondary amines, this test may be unreliable; other tests like the isatin test may be more appropriate. A positive test (blue beads for Kaiser) indicates incomplete coupling.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

  • Second Coupling (Recoupling): Prepare a fresh pre-activated solution of the Fmoc-amino acid, COMU, and DIPEA as described in Step 2. Add this solution to the washed resin and agitate for an additional 1 hour.

  • Final Wash: Drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL). Dry the resin under vacuum.

  • Validation: Before proceeding to the next deprotection step, a small sample of the resin can be cleaved, and the product analyzed by LC-MS to confirm the successful incorporation of the hindered residue.

Workflow Visualization

The following diagram illustrates the decision-making workflow for optimizing the coupling of a sterically hindered amino acid.

G cluster_0 cluster_1 Activation Strategy cluster_2 Protocol Execution cluster_3 Reaction Conditions cluster_4 start Start: Couple Sterically Hindered Amino Acid reagent Select Coupling Reagent start->reagent comu COMU (High Efficiency, Safe) reagent->comu Recommended hatu HATU / PyAOP (High Efficiency) reagent->hatu Alternative dic DIC / HOBt (Low Efficiency) reagent->dic Not Recommended protocol Define Protocol comu->protocol hatu->protocol double_coupling Double Coupling + Extended Time protocol->double_coupling Recommended single_coupling Single Coupling (Standard Time) protocol->single_coupling If monitoring shows completion conditions Set Conditions double_coupling->conditions single_coupling->conditions microwave Microwave Heating (75-90°C) conditions->microwave Recommended room_temp Room Temperature conditions->room_temp If heat-sensitive end_node Result: High Coupling Efficiency microwave->end_node room_temp->end_node Lower Yield Expected

Caption: Decision workflow for coupling sterically hindered amino acids.

Conclusion

The successful incorporation of structurally complex amino acids like Methyl 2-azaspiro[4.4]nonane-3-carboxylate and other bicyclic systems is achievable with a rational, evidence-based approach. While their inherent steric hindrance renders standard coupling methods ineffective, the strategic use of potent uronium salts like COMU, combined with optimized protocols such as double coupling and microwave-assisted synthesis, provides a reliable pathway to success. By understanding the underlying chemical principles and leveraging advanced reagents and technologies, researchers can confidently incorporate these valuable scaffolds to push the boundaries of peptide-based drug design.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. [Link]

  • Stadler, K., & Kappe, C. O. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. [Link]

  • Abdel-Moty, S. G., et al. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Brimble, M. A., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 17(10), 660-670. [Link]

  • Sureshbabu, V. V., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(20), 7854–7862. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-463. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-703. [Link]

  • Hacker, D. E., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. ACS Chemical Biology, 12(3), 795-804. [Link]

  • Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Journal of Peptide Science, 13(3), 143-8. [Link]

  • Heinis, C., et al. (2018). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry, 6, 495. [Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation Protocols for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride

This guide provides an in-depth comparison of mass spectrometry-based validation protocols for the quantification of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride, a spirocyclic compound of interest in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based validation protocols for the quantification of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride, a spirocyclic compound of interest in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the data is reliable, reproducible, and suitable for its intended purpose, forming the bedrock of regulatory submissions and confidence in product quality.[1][2][3]

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices and compares two distinct, fit-for-purpose liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

The Foundation: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] This process is a regulatory requirement and a tenet of good scientific practice, ensuring the quality and reliability of analytical data.[9][10] The core validation characteristics are defined by guidelines such as ICH Q2(R1) and FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5][11]

A typical validation workflow involves assessing a series of interconnected performance characteristics. The failure of one parameter can often impact the results of others, highlighting the need for a systematic approach.

Validation_Workflow Dev Method Development Spec Specificity & Selectivity Dev->Spec Initial Assessment Lin Linearity & Range Spec->Lin Ensures no interference Rob Robustness Spec->Rob Pre-requisites AccPre Accuracy & Precision (Repeatability, Intermediate) Lin->AccPre Defines working range Lin->Rob Pre-requisites LoQ Limit of Quantitation (LOQ) AccPre->LoQ Confirms lowest point AccPre->Rob Pre-requisites Stab Stability LoQ->Stab Needed for stability tests LoQ->Rob Pre-requisites Stab->Rob Pre-requisites Val Validated Method Rob->Val Confirms reliability

Caption: Interconnected workflow of key analytical validation parameters.

Key Validation Parameters
  • Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][12][13] A highly selective method is crucial for preventing interference and ensuring accurate quantification.

  • Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][14] It's typically evaluated by the correlation coefficient (r²) of the calibration curve.[15]

  • Range : The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[14]

  • Accuracy : The closeness of the test results obtained by the method to the true value.[12] It is often expressed as the percent recovery of a known, spiked amount of analyte.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at three levels:

    • Repeatability : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility : Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9][16][17] This provides an indication of its reliability during normal usage and is a critical component for method transfer between labs.[16][17]

Comparative Methodologies for Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride

The spirocyclic nature of the target analyte presents a potential for stereoisomers, which may have different pharmacological activities. Therefore, we compare two distinct methods: a standard, high-throughput achiral method and a more specialized chiral separation method.

  • Method A: Reverse-Phase UPLC-MS/MS. A rapid and robust method suitable for routine quantification of the total analyte concentration in various matrices. This is the workhorse for applications where chiral separation is not required.

  • Method B: Supercritical Fluid Chromatography (SFC)-MS/MS. A specialized method designed for the separation and quantification of potential stereoisomers. SFC is often faster and uses less organic solvent than normal-phase HPLC, making it a "greener" alternative for chiral separations.[18]

Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and validation.

Method A: Reverse-Phase UPLC-MS/MS Protocol

1. Sample Preparation (for Plasma)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
  • Add 150 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) in acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

2. UPLC Conditions

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of a standard).
  • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
  • Key Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
Method B: Chiral SFC-MS/MS Protocol

1. Sample Preparation

  • Follow the same protein precipitation procedure as in Method A.
  • After centrifugation, evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial SFC mobile phase (e.g., 90:10 CO₂/Methanol).

2. SFC Conditions

  • Column: Chiral Stationary Phase (e.g., cellulose or amylose-based), 150 mm x 4.6 mm, 5 µm.
  • Mobile Phase A: Supercritical CO₂.
  • Mobile Phase B (Co-solvent): Methanol with 0.1% Ammonium Hydroxide.
  • Gradient: Isocratic 15% B for 5 minutes.
  • Flow Rate: 3.0 mL/min.
  • Back Pressure Regulator: 150 bar.
  • Column Temperature: 35 °C.
  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Identical to Method A, using the same optimized MRM transitions. The key difference is the chromatographic separation preceding detection.

Comparative Validation Data Summary

The following tables present hypothetical but realistic performance data for the two methods, based on ICH and FDA acceptance criteria.[1][4]

Table 1: Linearity and Quantitation Range

ParameterMethod A: UPLC-MS/MSMethod B: Chiral SFC-MS/MSAcceptance Criteria
Calibration Range 1 - 1000 ng/mL2 - 500 ng/mL (per isomer)Covers expected concentrations
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
Calibration Model Linear, 1/x² weightingLinear, 1/x weightingAppropriate for the data
LLOQ 1 ng/mL2 ng/mLMeets sensitivity needs

Table 2: Accuracy and Precision (Intra-day)

QC Level (ng/mL)Method A: UPLC-MS/MSMethod B: Chiral SFC-MS/MSAcceptance Criteria
Accuracy (% Recovery) / Precision (%RSD) Accuracy (% Recovery) / Precision (%RSD) Accuracy: 85-115% (80-120% for LLOQ) Precision: ≤15% RSD (≤20% for LLOQ)
LLOQ 105.2% / 8.5%98.7% / 11.2%Pass
Low QC 101.5% / 6.2%103.1% / 7.5%Pass
Mid QC 99.8% / 4.1%100.5% / 5.3%Pass
High QC 102.3% / 3.8%101.8% / 4.9%Pass

Interpretation: Both methods demonstrate excellent linearity, accuracy, and precision, well within the established regulatory guidelines.[1][19] Method A offers a slightly wider linear range and a lower LLOQ, typical for high-throughput achiral assays. Method B shows slightly higher variability at the LLOQ, which is common for chiral separations that may have lower on-column loading capacities, but still performs robustly.

A Deeper Dive: Robustness Testing

Robustness testing is a critical and deliberate "stress test" of the method.[16][20] It identifies which parameters must be tightly controlled to ensure the method's reliability.[9]

Caption: Key parameters deliberately varied during a robustness study.

Table 3: Robustness Study Results for Method A (UPLC-MS/MS)

Parameter VariedVariationSystem Suitability (Peak Asymmetry)QC Sample Result (% Deviation from Nominal)
Nominal Condition -1.1+2.1%
Column Temperature +2 °C1.1+2.5%
-2 °C1.2+1.8%
Flow Rate +5%1.1-3.5%
-5%1.2+4.0%
Mobile Phase %B +2%1.0-5.1%
-2%1.3+6.2%

Interpretation: The results show that while variations in temperature and flow rate have a minimal impact, changes in the mobile phase composition cause a more significant, yet still acceptable, deviation in the QC sample results. This indicates that the mobile phase preparation is a critical parameter that must be carefully controlled in the final Standard Operating Procedure (SOP).[20]

Conclusion and Recommendations

This guide has compared two validated mass spectrometry methods for the analysis of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride. The choice of method is fundamentally linked to the question being asked.

  • Method A (UPLC-MS/MS) is superior for high-throughput, routine quantitative analysis where the total concentration of the analyte is the primary endpoint. Its speed, wider linear range, and lower LLOQ make it ideal for pharmacokinetic studies and quality control release testing.

  • Method B (Chiral SFC-MS/MS) is essential for development and characterization activities where stereoisomers must be resolved and quantified independently . This is critical for understanding the pharmacokinetic and pharmacodynamic properties of individual isomers and for controlling chiral purity.

For comprehensive drug development, a combination of both methods is often employed. An achiral method like Method A is used for routine sample analysis, while a chiral method like Method B is used to establish the stereoisomeric profile during initial characterization and for specific stability or metabolism studies. This dual approach ensures both efficiency and a complete understanding of the analyte's behavior, satisfying the rigorous demands of scientific inquiry and regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][11][21]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link][16]

  • Frontiers in Drug, Chemistry and Clinical Research. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][22]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]

  • Celerion. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link][11]

  • LCGC International. (2025). Robustness Tests. [Link][17]

  • PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. [Link][20]

  • Validation Resources. (n.d.). How to Perform Robustness Studies in Analytical Validation. [Link][23]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][21]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][12]

  • Semantic Scholar. (1996). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. [Link][2]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link][9]

  • Longdom Publishing. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link][24]

  • European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][7]

  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link][19]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link][3]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Agilent. (n.d.). Analytical Validation Quick Reference Guide. [Link][14]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • ResearchGate. (2025). Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach. [Link][10]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link][15]

Sources

Validation

Comparative Guide to In Vitro Metabolic Stability: Spirocyclic vs. Linear Proline Analogs

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines a compound's r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines a compound's resistance to breakdown by the body's metabolic machinery, a process that profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and overall therapeutic efficacy.[1] A compound that is metabolized too rapidly will fail to achieve the necessary exposure to exert its therapeutic effect, while one that is metabolized too slowly can lead to safety concerns.

Proline and its analogs are foundational building blocks in modern medicinal chemistry.[2][3][4] Their inherent cyclic nature provides a conformationally restricted scaffold that chemists leverage to optimize the three-dimensional shape of a molecule for potent and selective interaction with its biological target.[2][5][6] This guide provides a direct, data-supported comparison of the in vitro metabolic stability of two distinct classes of proline analogs: conformationally flexible linear analogs and conformationally rigid spirocyclic analogs. We will explore the mechanistic basis for their differential metabolic fates and provide a validated experimental protocol for their assessment.

The Underlying Principle: Conformational Rigidity as a Shield Against Metabolism

The liver is the primary site of drug metabolism, a process largely orchestrated by a superfamily of enzymes known as Cytochrome P450s (CYPs).[1][7][8][9] These enzymes are the workhorses of Phase I metabolism, typically introducing or exposing functional groups through oxidative reactions to render compounds more water-soluble for excretion.[9]

A key strategy in medicinal chemistry to protect a molecule from this metabolic onslaught is "conformational restriction."[10][11] By reducing a molecule's flexibility, we can limit the number of shapes it can adopt. This has two major benefits: it can lock the molecule into the ideal conformation for binding to its therapeutic target, and, critically, it can prevent it from contorting into a shape that is recognized and accepted by the active site of a metabolic enzyme.[10]

This principle forms the core of our comparison:

  • Linear Proline Analogs: Possessing greater rotational freedom, these molecules can explore a wide conformational space. This flexibility increases the probability that one or more of their conformations will present a metabolically liable site to a CYP enzyme in a sterically accessible manner.

  • Spirocyclic Proline Analogs: These structures, defined by two rings sharing a single carbon atom, are inherently rigid and three-dimensional.[12] This spirocyclic fusion acts as a structural "shield," sterically hindering the approach of metabolic enzymes and protecting otherwise susceptible positions from oxidation.[13][14] This strategy has been shown to improve drug-like properties and is often associated with higher clinical success rates.[12][13]

Comparative Metabolic Profiles

Linear Proline Analogs: Flexibility Breeds Vulnerability

The conformational pliability of linear proline analogs makes them more susceptible to metabolism. Without a rigidifying scaffold, various C-H bonds on the molecule can be positioned into the oxidative active site of CYP enzymes. Metabolism often occurs at the most electron-rich and sterically unhindered positions. For proline-like structures, this frequently involves hydroxylation on the pyrrolidine ring.

Spirocyclic Proline Analogs: Rigidity Imparts Robustness

The introduction of a spirocyclic scaffold is a well-established tactic for enhancing metabolic stability.[13][15] The rigid, three-dimensional architecture physically blocks access to potential metabolic soft spots. By replacing a flexible fragment, such as a piperidine ring, with a spirocyclic analog, medicinal chemists can effectively "design out" metabolic liabilities, leading to compounds with longer half-lives and improved pharmacokinetic profiles.[13][16]

Data Focus: A Head-to-Head Comparison

To illustrate the practical impact of this structural difference, consider the following representative data from a standard in vitro human liver microsomal (HLM) stability assay.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A (Linear) (Hypothetical Structure of a Linear Proline Analog)1546.2
Analog B (Spirocyclic) (Hypothetical Structure of a Spirocyclic Proline Analog)> 60< 11.6

Interpretation: The experimental data clearly demonstrates the protective effect of the spirocyclic scaffold. The linear analog is rapidly metabolized, with a short half-life of 15 minutes and correspondingly high intrinsic clearance. In stark contrast, its spirocyclic counterpart is highly stable, showing minimal degradation over the 60-minute incubation period and exhibiting low intrinsic clearance. This dramatic improvement in metabolic stability is a direct consequence of its conformational rigidity.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a robust and widely used method for assessing metabolic stability, providing the data necessary to compare compounds like Analogs A and B.[17][18][19][20]

Objective

To determine a compound's rate of metabolism in the presence of human liver microsomes, a subcellular fraction rich in Phase I metabolic enzymes (e.g., CYPs).[18][21] This provides key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[22]

Causality Behind Experimental Choices
  • Human Liver Microsomes (HLM): Chosen as they are a well-characterized and industry-standard source of the most relevant human Phase I metabolic enzymes.

  • NADPH Regenerating System: CYPs require NADPH as an essential cofactor to function.[20] A regenerating system is used to ensure its continuous supply throughout the incubation, preventing reaction stoppage due to cofactor depletion.

  • 37°C Incubation: This temperature is used to mimic physiological conditions in the human body.

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for this analysis due to its exceptional sensitivity and specificity, allowing for precise quantification of the parent compound even in a complex biological matrix.[19]

Materials
  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control (e.g., Testosterone, Verapamil; high clearance compounds)

  • NADPH Regenerating System (e.g., BD Gentest™ NADPH Regeneration System)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Quench Solution: Cold Acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation: Prepare a working solution of the HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL protein). Prepare working solutions of the test compounds and positive control by diluting the 10 mM stock into buffer (e.g., to a final assay concentration of 1 µM).

  • Pre-incubation: Add the HLM solution and the test compound working solution to the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot of the reaction mixture from the appropriate wells.[18]

  • Reaction Quenching: Immediately dispense the aspirated aliquot into a collection plate containing the cold acetonitrile/internal standard quench solution. The cold organic solvent precipitates the microsomal proteins, instantly stopping all enzymatic activity.

  • Protein Precipitation: Once all time points are collected, vortex the collection plate vigorously and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis
  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at T=0.

  • Half-Life (t½) Calculation: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint) Calculation: Calculate the intrinsic clearance, which normalizes the rate of metabolism to the amount of protein used, with the formula: CLint (µL/min/mg) = (0.693 / t½) x (Volume of Incubation / mg of Microsomal Protein) .

Visualizing the Concepts

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis prep_hlm Prepare HLM (0.5 mg/mL) pre_incubate Pre-incubate HLM + Cpd prep_hlm->pre_incubate prep_cpd Prepare Test Cpd (1 µM) prep_cpd->pre_incubate prep_nadph Prepare NADPH System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold ACN + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Mechanistic Interaction Diagram

G cluster_linear Linear Analog (Flexible) cluster_spiro Spirocyclic Analog (Rigid) linear_mol Flexible Molecule enzyme1 Metabolic Enzyme Active Site linear_mol->enzyme1 Good Fit (Metabolism Occurs) spiro_mol Rigid Molecule enzyme2 Metabolic Enzyme Active Site spiro_mol->enzyme2 Steric Clash (Metabolism Blocked)

Sources

Comparative

Validating Chiral Purity of Methyl 2-azaspiro[4.4]nonane-3-carboxylate Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I approach the chiral validation of spirocyclic scaffolds not merely as a routine assay, but as a complex system of thermodynamic interactions. Methyl 2-azaspiro[4.4]nonane-3-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the chiral validation of spirocyclic scaffolds not merely as a routine assay, but as a complex system of thermodynamic interactions. Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a conformationally restricted, proline-analogous secondary amine ester. Its spiro[4.4]nonane ring system creates significant steric bulk, which fundamentally alters its interaction kinetics with chiral stationary phases (CSPs) compared to linear amino acids.

Validating the enantiomeric excess (ee) of this molecule requires overcoming two primary physical chemistry challenges:

  • The Ionization State : As a hydrochloride salt, direct injection onto normal-phase systems can lead to severe peak tailing or irreversible binding to residual silanols.

  • Steric Hindrance : The spirocyclic core demands a CSP with an appropriately sized inclusion cavity or highly accessible hydrogen-bonding networks to achieve a difference in the standard free energy ( ΔΔG∘ ) between the transient diastereomeric complexes.

This guide objectively compares the three primary modalities for chiral validation—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Mechanistic Causality of Chromatographic Selection

For amino acids and their ester derivatives, separating enantiomers without pre-column derivatization is heavily preferred, as it eliminates the kinetic uncertainty and potential artifact generation associated with chiral derivatizing agents[1].

While HPLC remains a cornerstone for pharmaceutical analysis, SFC presents a compelling alternative with distinct advantages in speed, resolution, and environmental impact[2]. In SFC, polysaccharide-based CSPs combined with a basic modifier are highly effective for basic chiral building blocks[3]. Conversely, if aqueous solubility is a strict requirement, macrocyclic glycopeptides (such as teicoplanin-based CSPs) are ideal for HPLC. They possess ionic functional groups and are compatible with both organic and aqueous mobile phases, making them uniquely suited for separating enantiomers of polar and zwitterionic compounds[4]. Gas chromatography, while highly sensitive, requires extensive derivatization to generate volatile derivatives, which can introduce quantitative errors[5].

Workflow Start Methyl 2-azaspiro[4.4]nonane-3-carboxylate HCl Enantiomeric Purity Validation SamplePrep Sample Preparation Neutralization of HCl Salt Start->SamplePrep Decision Select Chromatographic Modality SamplePrep->Decision SFC Chiral SFC Polysaccharide CSP CO2 / MeOH + DEA Decision->SFC High Throughput HPLC Chiral HPLC Macrocyclic Glycopeptide CSP Polar Organic / Aqueous Decision->HPLC Direct Aqueous GC Chiral GC-MS Chirasil-Val CSP Requires Derivatization Decision->GC High Sensitivity Validation Self-Validating System Racemic Co-injection & Peak Purity SFC->Validation HPLC->Validation GC->Validation

Workflow for selecting and validating chiral separation modalities for spirocyclic amino esters.
Quantitative Performance Comparison

The following table summarizes the operational metrics of each modality when applied to spirocyclic secondary amine esters.

ParameterChiral SFC (Polysaccharide)Chiral HPLC (Macrocyclic)Chiral GC-MS (Chirasil-Val)
Primary Mechanism Inclusion & Hydrogen BondingIonic & Steric InteractionsVolatility & H-Bonding
Resolution ( Rs​ ) > 2.0 (Baseline resolved)1.5 - 2.0> 2.0
Analysis Time < 8 minutes15 - 30 minutes35 - 50 minutes
Sample Preparation Direct (In-situ free-basing)Direct (Aqueous compatible)Derivatization Mandatory
Solvent Consumption Low (CO 2​ is primary)High (Organic/Aqueous)None (Carrier Gas)
Suitability for HCl Salt Requires basic modifierExcellent (Tolerates salts)Poor (Requires extraction)
Self-Validating Experimental Protocols

A protocol is only as robust as its validation framework. Every analytical run described below is designed as a self-validating system , ensuring that the resulting enantiomeric excess (ee) calculation is mathematically and chemically sound.

Protocol 1: High-Throughput Chiral SFC (Industry Standard)

Causality : Supercritical CO 2​ is non-polar and slightly acidic. To prevent the secondary amine of the azaspiro ring from interacting with residual silanols on the stationary phase—which causes severe peak tailing—we must introduce a basic modifier into the co-solvent[3].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve Methyl 2-azaspiro[4.4]nonane-3-carboxylate HCl in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Add 0.1% (v/v) Diethylamine (DEA) to free-base the analyte in situ.

  • Column Selection : Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. The helical structure of amylose provides an optimal inclusion cavity for the spiro[4.4]nonane bulk.

  • Mobile Phase : Isocratic 80% CO 2​ / 20% Methanol containing 0.1% DEA.

  • Instrument Parameters : Flow rate at 3.0 mL/min, Backpressure at 120 bar, Column temperature at 35°C. Detection via UV at 210 nm.

  • System Self-Validation :

    • Step A: Inject a racemic standard first. The system is only validated if Resolution ( Rs​ ) > 1.5.

    • Step B: Inject a blank (Methanol + 0.1% DEA) to confirm zero carryover.

    • Step C: Inject the chiral sample. Calculate ee% using the area normalization method.

Protocol 2: Chiral HPLC via Macrocyclic Glycopeptides

Causality : If SFC is unavailable, macrocyclic glycopeptide columns (e.g., Teicoplanin) are the superior choice. Unlike polysaccharide phases, they possess ionic groups that can interact directly with the protonated states of the molecule, meaning the HCl salt can be injected directly without free-basing[4].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the sample directly in the mobile phase to 1.0 mg/mL.

  • Column Selection : Astec CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase : Polar Organic Mode (POM) - 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA). Note: The acid/base ratio controls the ionization of the teicoplanin selector and the analyte.

  • Instrument Parameters : Flow rate at 1.0 mL/min, Column temperature at 25°C.

  • System Self-Validation :

    • Step A: Inject the racemic standard to establish retention times.

    • Step B: Utilize Diode Array Detection (DAD). Extract the UV spectra across the apex, leading edge, and trailing edge of both enantiomeric peaks. The spectra must perfectly overlay to confirm peak purity and prove no achiral impurities are co-eluting.

References
  • Title : Chiral Amino Acid and Peptide Separations – the Next Generation Source : Chromatography Today URL :[Link]

  • Title : Chiral separation of amino acids by gas chromatography Source : ResearchGate URL :[Link]

Sources

Validation

HPLC Retention Behavior of Spirocyclic Amino Acid Derivatives: A Comparative Guide

As peptidomimetic drug design advances, the incorporation of spirocyclic amino acid derivatives has become a premier strategy for enhancing metabolic stability, enforcing conformational restriction, and improving target...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetic drug design advances, the incorporation of spirocyclic amino acid derivatives has become a premier strategy for enhancing metabolic stability, enforcing conformational restriction, and improving target binding affinity[1]. However, the unique orthogonal ring fusion of these scaffolds introduces rigid 3D topologies that drastically alter their physicochemical properties. For analytical scientists, this structural rigidity presents unique chromatographic challenges.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for spirocyclic amino acids, detailing the mechanistic causality behind their elution profiles and providing a self-validating protocol for their precise separation.

Mechanistic Drivers: Conformational Rigidity vs. Hydrophobicity

In Reversed-Phase HPLC (RP-HPLC), retention is fundamentally governed by the hydrophobic contact area between the analyte and the stationary phase[2].

When a linear peptide or standard amino acid is analyzed, its conformational flexibility allows it to dynamically adapt its structure to maximize hydrophobic interactions with C18 ligands[3]. In contrast, spirocyclic amino acids possess a locked, orthogonal dual-ring system. This conformational rigidity dictates that their hydrophobic and polar faces are permanently fixed.

The Causality of Steric Bulk: Because the spirocyclic core cannot fold or adapt, the addition of peripheral alkyl groups results in highly predictable, yet exaggerated, shifts in retention time. The rigid projection of these groups forces deep penetration into the stationary phase. For example, substituting four methyl groups with four ethyl groups on a spirocyclic nitroxide biradical scaffold increases the retention time by over 4 minutes on a standard C18 gradient—a massive shift driven entirely by the rigidly exposed steric bulk[4].

Retention_Mech Tetramethyl StaPol-3 (Tetramethyl) Low Steric Bulk Moderate Hydrophobicity Stationary C18 Stationary Phase Hydrophobic Partitioning Tetramethyl->Stationary Limited pore interaction Tetraethyl StaPol-2 (Tetraethyl) High Steric Bulk Enhanced Hydrophobicity Tetraethyl->Stationary Deep hydrophobic binding Elution1 Early Elution (RT: 11.2 min) Stationary->Elution1 Elution2 Late Elution (RT: 15.5 min) Stationary->Elution2

Causality of steric bulk on the C18 retention behavior of spirocyclic derivatives.

Quantitative Performance Comparison

To objectively compare how spirocyclic modifications impact retention, we must look at standardized empirical data. Table 1 synthesizes retention times across different spirocyclic derivatives, highlighting how stationary phase chemistry and structural modifications dictate elution.

Table 1: Comparative Retention Data for Spirocyclic Derivatives Data compiled from comparative chromatographic studies on spirocyclic biradicals, BACE1 inhibitors, and GABA analogs[5],[6],[4].

Analyte / CompoundStructural ModificationColumn ChemistryMobile PhaseGradientRetention Time (min)
StaPol-1 Spirocyclic + CarboxylateC18 RP-HPLCCH₃CN / 20 mM NH₄OAc10–50% B (20 min)10.9
StaPol-3 Spirocyclic + TetramethylC18 RP-HPLCCH₃CN / 20 mM NH₄OAc10–50% B (20 min)11.2
StaPol-2 Spirocyclic + TetraethylC18 RP-HPLCCH₃CN / 20 mM NH₄OAc10–50% B (20 min)15.5
rac-50 Spiro[imidazole-naphthalen]C18 RP-HPLCH₂O / ACN (0.1% TFA)Isocratic / Custom2.97
Compound 4a Spiro[4.5]decane esterChiralpak AD-HHexane / IsopropanolIsocratic (80:20)8.11

Analysis: The data clearly demonstrates that while C18 columns effectively separate spirocyclic compounds based on their degree of alkylation (StaPol series), highly complex spiro-fusions with multiple stereocenters (Compound 4a) require Chiral Stationary Phases (CSPs) to resolve diastereomeric mixtures effectively[5].

Stationary Phase Selectivity: Beyond C18

While C18 is the default for peptide mapping, the unique steric profile of spirocyclic derivatives often necessitates alternative selectivities.

  • Superficially Porous Particle (SPP) C18: SPPs provide shorter diffusion paths than fully porous particles. Because spirocyclic compounds are bulky and rigid, they suffer from slow mass transfer in deep pores. SPP C18 columns mitigate this, offering the highest peak capacity (PC > 600) and narrowest peak widths for complex peptidomimetics.

  • Phenyl-Hexyl: Offers alternative selectivity via π−π interactions. This is highly effective if the spirocyclic scaffold is conjugated with aromatic rings (e.g., spiro-indanes), allowing separation based on shape selectivity rather than pure hydrophobicity.

  • Chiral Stationary Phases (CSPs): Spirocyclic amino acids frequently possess axial chirality. Polysaccharide-based CSPs (like Chiralpak AD-H or IC) are mandatory for resolving the enantiomeric and diastereomeric mixtures generated during the synthesis of spiro[3.3]heptane or spiro[4.5]decane scaffolds[5],[7].

HPLC_Workflow Start Spirocyclic Amino Acid Derivatives Assess Analyze Steric Bulk & Polarity Start->Assess RP SPP C18 Column (Hydrophobic/Steric) Assess->RP Alkyl/Aryl Substitutions Chiral Chiralpak Phase (Stereoisomers) Assess->Chiral Diastereomeric Mixtures Eval System Suitability (Rs > 1.5, Peak Symmetry) RP->Eval Chiral->Eval Eval->Assess Fail (Co-elution) Success Validated Method Ready for Analysis Eval->Success Pass

Decision tree for selecting and validating HPLC methods for spirocyclic derivatives.

Self-Validating Experimental Protocol: RP-HPLC of Spirocyclic Diastereomers

To ensure absolute trustworthiness in comparative retention data, the following protocol is designed as a self-validating system . It utilizes an internal standard and a void volume marker to mathematically isolate retention shifts caused by the spirocyclic geometry from standard instrument fluctuations[8].

Step 1: Column Selection & Equilibration
  • Hardware: Install a Superficially Porous Particle (SPP) C18 column (2.1 x 150 mm, 2.7 µm).

  • Causality: The 2.7 µm SPP architecture reduces the longitudinal diffusion and eddy dispersion of bulky spiro-compounds, ensuring sharp peak shapes without the extreme backpressures of sub-2 µm fully porous particles.

  • Temperature: Set the column compartment to 40°C. Elevated temperatures reduce mobile phase viscosity, enhancing the mass transfer kinetics of rigid spirocyclic structures.

Step 2: Mobile Phase Formulation
  • Buffer A: 20 mM Ammonium Acetate ( CH3​COONH4​ ) in LC-MS grade H2​O , adjusted to pH 6.0.

  • Buffer B: LC-MS grade Acetonitrile ( CH3​CN ).

  • Causality: While Trifluoroacetic acid (TFA) is common, Ammonium Acetate is selected here. Spirocyclic compounds often contain acid-sensitive protecting groups or specialized moieties (like nitroxide radicals) that degrade in harsh acids. Ammonium acetate ensures structural integrity while providing sufficient ionic strength to prevent secondary silanol interactions[4].

Step 3: Sample & Internal Standard Preparation
  • Analyte: Dissolve the spirocyclic amino acid mixture in 90:10 H2​O : CH3​CN to a concentration of 1 mg/mL.

  • Self-Validation Spike: Add 0.1 mg/mL of Norvaline (a stable, linear amino acid internal standard) and 0.05 mg/mL of Sodium Nitrite ( NaNO2​ ).

  • Causality: Sodium Nitrite serves as an unretained t0​ marker to accurately calculate the capacity factor ( k′ ). Norvaline acts as a retention time anchor; if the RT of Norvaline shifts between runs, the system is fluctuating. If only the spirocyclic RT shifts, the change is analyte-specific.

Step 4: Gradient Elution Execution
  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute the t0​ marker and highly polar impurities).

    • 2.0 - 20.0 min: Linear ramp from 10% B to 50% B.

    • 20.0 - 22.0 min: Ramp to 95% B (Column wash).

    • 22.0 - 27.0 min: 10% B (Re-equilibration).

Step 5: System Suitability & Data Validation

Calculate the resolution ( Rs​ ) between the spirocyclic diastereomers and the internal standard.

  • Acceptance Criteria: Rs​≥1.5 and a tailing factor ( Tf​ ) ≤1.2 .

  • If co-elution occurs despite gradient optimization, the hydrophobic interactions of the isomers are identical. The self-validating logic dictates an immediate switch to a Chiralpak AD-H column to exploit stereochemical selectivity rather than wasting time on further C18 gradient manipulation[5].

References
  • A stereochemical journey around spirocyclic glutamic acid analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid β in a Higher Species Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • GABA-analogous spirocyclic amino acid esters, 5. Source: Semantic Scholar (Heterocycles) URL:[Link]

  • Highly bioresistant, hydrophilic and rigidly linked trityl-nitroxide biradicals for cellular high-field dynamic nuclear polarization Source: Chemical Science (RSC Publishing) URL:[Link]

  • Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction Source: University of Padua Research Repository URL:[Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase Source: Obrnuta faza URL:[Link]

  • HPLC of Peptides and Proteins Source: Methods in Molecular Biology URL:[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: ACE HPLC URL:[Link]

Sources

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